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  • Product: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-
  • CAS: 466686-75-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: Properties, Synthesis, and Applications in Drug Discovery

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics and clinical candidates. This guide focuses on a particularly valuable, bifunctional building block: 2-T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics and clinical candidates. This guide focuses on a particularly valuable, bifunctional building block: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-. Possessing both a reactive aldehyde for chain extension and a nucleophilic hydroxymethyl group for further derivatization, this compound offers a versatile platform for constructing complex molecular architectures. We will provide an in-depth analysis of its physicochemical properties, outline a robust synthetic protocol, explore its chemical reactivity, and discuss its proven applications in the development of novel therapeutic agents, thereby offering a comprehensive resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a heterocyclic compound featuring a five-membered thiazole ring substituted with an aldehyde group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups is key to its utility as a synthetic intermediate.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; S1 [label="S", pos="0,-0.866!"]; C2 [label="C", pos="1.3,0.5!"]; C4 [label="C", pos="-1.3,0.5!"]; C5 [label="C", pos="-0.8,-0.5!"]; C_aldehyde [label="C", pos="2.5,0.8!"]; H_aldehyde [label="H", pos="3.3,0.3!"]; O_aldehyde [label="O", pos="2.7,1.8!"]; C_hydroxymethyl [label="C", pos="-2.5,0.8!"]; H1_hydroxymethyl [label="H", pos="-3.3,0.3!"]; H2_hydroxymethyl [label="H", pos="-2.3,1.8!"]; O_hydroxymethyl [label="O", pos="-3.2,1.5!"]; H_hydroxyl [label="H", pos="-3.8,1.2!"]; H5 [label="H", pos="-1.1,-1.4!"];

// Define bonds N1 -- C2 [len=1.5]; C2 -- S1 [len=1.5]; S1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; C2 -- C_aldehyde [len=1.5]; C_aldehyde -- H_aldehyde [len=1.2]; C_aldehyde -- O_aldehyde [len=1.5, style=double]; C4 -- C_hydroxymethyl [len=1.5]; C_hydroxymethyl -- H1_hydroxymethyl [len=1.2]; C_hydroxymethyl -- H2_hydroxymethyl [len=1.2]; C_hydroxymethyl -- O_hydroxymethyl [len=1.5]; O_hydroxymethyl -- H_hydroxyl [len=1.2]; C5 -- H5 [len=1.2];

} Caption: Chemical structure of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehydeN/A
CAS Number 466686-75-9[1][2]
Molecular Formula C₅H₅NO₂S[1][2]
Molecular Weight 143.17 g/mol [2]
SMILES O=Cc1scc(CO)n1N/A
InChIKey Not readily availableN/A
Appearance Expected to be a solid (e.g., powder or crystals)[3]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)N/A
Storage Temperature 4°C, under an inert atmosphere[2]

Synthesis and Purification

The synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- can be strategically approached by the selective oxidation of the primary alcohol at the 2-position of a precursor like 2,4-bis(hydroxymethyl)thiazole. The rationale for this approach lies in the differential reactivity of the hydroxymethyl groups, where the one at the C2 position is more activated towards oxidation due to the electron-withdrawing nature of the thiazole ring. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid or oxidation of the C4-hydroxymethyl group.

A well-established method for this type of selective oxidation involves using manganese dioxide (MnO₂) or a TEMPO-catalyzed system. The TEMPO ((2,2,6,6-Tetrachloro-piperidine-1-yl)oxyl) system is particularly advantageous for its high selectivity for primary alcohols under mild conditions, minimizing side reactions and leading to cleaner product formation.[4]

SynthesisWorkflow Start Start: 4-(Hydroxymethyl)thiazole (or suitable precursor) Step1 Step 1: Formylation at C2 (e.g., Vilsmeier-Haack or lithiation/DMF) Start->Step1 Step2 Alternative Step 1: Synthesis of 2,4-bis(hydroxymethyl)thiazole Start->Step2 Workup Aqueous Workup & Extraction Step1->Workup Step3 Step 2: Selective Oxidation of C2-CH2OH (e.g., MnO2 or TEMPO/NaOCl) Step2->Step3 Step3->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Purification->Product

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from procedures for oxidizing similar heterocyclic alcohols.[4]

  • Dissolution: Dissolve the starting material, 2,4-bis(hydroxymethyl)thiazole (1 equivalent), in a suitable solvent such as dichloromethane (DCM) at 0°C.

  • Catalyst Addition: Add a catalytic amount of TEMPO (approx. 0.01-0.05 equivalents) and potassium bromide (KBr, approx. 0.1 equivalents) to the solution.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, bleach, approx. 1.1-1.5 equivalents) dropwise while maintaining the temperature at 0°C. The pH should be maintained around 9-10 using a sodium bicarbonate buffer.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are inferred from the analysis of its constituent parts and related structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aldehyde Proton (-CHO): A singlet at ~9.8-10.1 ppm. - Thiazole Proton (H5): A singlet at ~7.5-8.0 ppm. - Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to OH) at ~4.6-4.9 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR - Aldehyde Carbonyl (C=O): A peak at ~180-185 ppm. - Thiazole C2: A peak at ~165-170 ppm. - Thiazole C4: A peak at ~150-155 ppm. - Thiazole C5: A peak at ~120-125 ppm. - Hydroxymethyl Carbon (-CH₂OH): A peak at ~60-65 ppm.
FT-IR (cm⁻¹) - O-H Stretch: A broad peak around 3200-3500 cm⁻¹. - C-H Stretch (sp²): A peak around 3100 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=N and C=C Stretch (Thiazole Ring): Peaks in the 1600-1400 cm⁻¹ region. - C-O Stretch: A peak around 1000-1100 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 144.01.

Chemical Reactivity and Derivatization Potential

The power of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- lies in its dual reactivity. The aldehyde and hydroxymethyl groups can be addressed sequentially or, in some cases, simultaneously, to rapidly build molecular complexity. This makes it an ideal scaffold for creating libraries of compounds for biological screening.

  • Aldehyde Group Reactivity: The aldehyde is an electrophilic center, susceptible to nucleophilic attack. This enables a wide range of classical C-C and C-N bond-forming reactions, which are fundamental in drug synthesis.

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines. This is one of the most robust methods for introducing diverse amine-containing side chains.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

    • Grignard/Organolithium Addition: Formation of secondary alcohols.

    • Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like sodium chlorite, providing another key functional group for amide coupling.[9]

    • Knoevenagel Condensation: Reaction with active methylene compounds.

  • Hydroxymethyl Group Reactivity: The primary alcohol is a nucleophile and can be readily converted into other functional groups.

    • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

    • Conversion to Halides: Can be converted to a chloromethyl or bromomethyl group using reagents like SOCl₂ or PBr₃, creating an electrophilic site for SN2 reactions.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_alcohol Hydroxymethyl Reactions Core 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- ReductiveAmination Reductive Amination (R₂NH, [H]) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Oxidation Oxidation ([O]) Core->Oxidation Esterification Esterification (RCOOH) Core->Esterification Etherification Etherification (R-X, Base) Core->Etherification Halogenation Halogenation (SOCl₂) Core->Halogenation Amine Amine Derivatives Alkene Alkene Derivatives CarboxylicAcid Carboxylic Acid Derivatives Ester Ester Derivatives Ether Ether Derivatives Halide Halomethyl Derivatives

Applications in Medicinal Chemistry and Drug Development

The thiazole nucleus is considered a "privileged scaffold" due to its ability to engage in diverse biological interactions, including hydrogen bonding (via the nitrogen atom) and hydrophobic interactions. The functional handles on 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- allow for the precise placement of pharmacophoric elements to optimize binding with biological targets.

  • Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs, including the penicillins and cephalosporins. Derivatives synthesized from thiazole aldehydes have shown broad-spectrum activity against various bacterial and fungal pathogens. The ability to generate large libraries via the aldehyde and alcohol functionalities is crucial for discovering new leads against drug-resistant strains.[10][11]

  • Anticancer Agents: Thiazole derivatives have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways. These pathways are critical regulators of cell growth, proliferation, and survival. The aldehyde can be used to link the thiazole core to fragments that bind within the ATP-binding pocket of kinases, while the hydroxymethyl group can be modified to improve solubility or engage in additional hydrogen bonds with the target protein.

  • Enzyme Inhibition: The structural features of thiazole derivatives make them effective enzyme inhibitors. For example, 2-aminothiazoles have been developed as broad-spectrum metallo-β-lactamase (MBL) inhibitors, which are crucial for combating antibiotic resistance. The thiazole core can coordinate with the zinc ions in the active site of these enzymes. Similarly, other derivatives have shown promise as tyrosinase inhibitors for applications in cosmetics and treating hyperpigmentation.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is not widely available, data from analogous compounds like thiazole-4-carboxaldehyde and 4-hydroxymethylthiazole provide a strong basis for safe handling procedures.[13][14][15]

  • Hazard Identification: Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[14] It is harmful if swallowed.[15]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][13]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

    • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a high-value synthetic intermediate for the drug discovery and development community. Its bifunctional nature allows for the facile and diverse elaboration of the privileged thiazole scaffold. The synthetic accessibility and versatile reactivity of this compound make it an essential tool for generating novel compound libraries aimed at a wide range of biological targets, from bacterial enzymes to human kinases. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their research programs.

References

  • NextSDS. 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (9CI) — Chemical Substance Information. [Link]

  • Sutherland, J. D. (2016). Supporting Information for "The origin of life – a problem for chemistry or physics?". ScienceOpen. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. [Link]

  • LookChem. Cas 10200-59-6, 1,3-Thiazole-2-carbaldehyde. [Link]

  • ChemSrc. 2-Thiazolecarboxaldehyde | CAS#:10200-59-6. (2025). [Link]

  • PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MCE. 4-(hydroxymethyl)thiazole-2-carboxylic acid. [Link]

  • NextSDS. 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Google Patents.
  • Al-Ostath, A. et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. [Link]

  • El-Sayed, M. A. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Lázaro Martínez, J. M. et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar. [Link]

  • NextSDS. methyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate — Chemical Substance Information. [Link]

  • Gnanavel, S. et al. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • Altinolcek, N. et al. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry. [Link]

  • The Good Scents Company. 5-formyl-4-methyl thiazole. [Link]

  • Espey, A. et al. (2022). Assessing Bioavailability and Bioactivity of 4-Hydroxythiazolidine-2-Thiones, Newly Discovered Glucosinolate Degradation Products Formed During Domestic Boiling of Cabbage. PMC. [Link]

Sources

Exploratory

The Bifunctional Scaffold: A Technical Guide to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9) Executive Summary In the landscape of modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9)

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9) stands out as a highly privileged, bifunctional heterocyclic scaffold[1]. Featuring an electron-deficient thiazole core flanked by a highly electrophilic C2-aldehyde and a versatile C4-hydroxymethyl group, this molecule enables orthogonal functionalization. This guide dissects the physicochemical properties, mechanistic reactivity, and field-proven applications of this compound, providing actionable, self-validating protocols for senior application scientists.

Physicochemical Profiling & Structural Dynamics

To leverage this scaffold effectively, one must understand the electronic interplay within the thiazole ring. The nitrogen atom at position 3 exerts a strong inductive and mesomeric electron-withdrawing effect on the C2 position. This dramatically increases the partial positive charge on the C2 carbonyl carbon, rendering the aldehyde exceptionally electrophilic compared to standard benzaldehydes[2]. Conversely, the C4 position is relatively insulated from this extreme electron deficiency, allowing the hydroxymethyl group to maintain standard primary alcohol reactivity.

Quantitative Data Summary
PropertyValueStructural Significance
CAS Number 466686-75-9Unique identifier for regulatory and procurement tracking[1].
Chemical Formula C5H5NO2SDefines the mass balance for synthetic equivalents.
Molecular Weight 143.16 g/mol Low molecular weight ensures high atom economy in fragment-based design.
Core Structure 1,3-Thiazole ringProvides pi-stacking capabilities and hydrogen bond accepting (N) sites.
Reactive Sites C2-Formyl, C4-HydroxymethylEnables orthogonal, bidirectional chain elongation without excessive protection steps.

Mechanistic Pathways & Orthogonal Reactivity

The true power of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- lies in its orthogonal reactivity . The distinct electronic environments of the C2 and C4 substituents allow chemists to selectively address one functional group while leaving the other intact.

  • C2-Aldehyde (Electrophilic Hub): Prone to rapid nucleophilic attack. It is highly effective in reductive aminations, Wittig olefinations, and Baylis-Hillman reactions[3].

  • C4-Hydroxymethyl (Nucleophilic/Activatible Hub): Acts as a primary alcohol that can be oxidized to a carboxylic acid (via MnO2 or TEMPO/BAIB) or activated into a leaving group (e.g., chloromethyl via SOCl2) for subsequent SN​2 displacement.

OrthogonalReactivity Core 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- C2 C2-Aldehyde (Electrophilic) Core->C2 C4 C4-Hydroxymethyl (Nucleophilic) Core->C4 RedAm Reductive Amination C2->RedAm Wittig Wittig Olefination C2->Wittig Halogen Halogenation (SOCl2) C4->Halogen Oxidation Oxidation (MnO2) C4->Oxidation

Caption: Orthogonal reactivity pathways of the C2 and C4 functional groups.

Applications in Medicinal Chemistry & Radiopharmacology

Natural Product Total Synthesis (Tubulysin Analogues)

Tubulysins are highly potent anti-mitotic tetrapeptides currently under clinical evaluation for multi-drug resistant carcinomas. The synthesis of the critical Tubuvaline (Tuv) fragment heavily relies on thiazole building blocks[4]. 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- serves as an ideal precursor. The C2-aldehyde can be coupled with an amino acid derivative via Schiff base formation, while the C4-hydroxymethyl is subsequently oxidized to a carboxylic acid to form the peptide bond with the Tubuphenylalanine (Tup) fragment.

Radiopharmaceutical Chelators (Tc-99m / Rhenium)

In diagnostic nuclear medicine, stable coordination of Technetium-99m (or its non-radioactive surrogate, Rhenium) is paramount. Thiazole-2-carboxaldehyde derivatives are utilized to synthesize bifunctional chelators[5]. By reacting the C2-aldehyde with diaminobutane via reductive amination, chemists generate a multidentate ligand. The thiazole nitrogen acts as a powerful electron donor, stabilizing the Re(CO)3​ or Tc-99m core, while the C4-hydroxymethyl group remains available for conjugation to biological targeting vectors (e.g., antibodies or peptides).

ChelationWorkflow Start 4-(Hydroxymethyl)thiazole-2-carboxaldehyde Step1 Reductive Amination (Diaminobutane) Start->Step1 Intermediate Bifunctional Chelator (N1,N1-bis(thiazol-2-ylmethyl)...) Step1->Intermediate Step2 Metal Coordination (Tc-99m / Re(CO)3) Intermediate->Step2 Product Radiopharmaceutical Complex Step2->Product

Caption: Synthesis workflow for thiazole-based radiopharmaceutical chelators.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Chemoselective Reductive Amination at the C2-Aldehyde

Objective: Convert the C2-aldehyde to a secondary amine while preserving the C4-hydroxymethyl group. Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde to an alcohol, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 eq of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Add 1.05 eq of the desired primary amine. Stir at room temperature for 2 hours. Validation: TLC (Hexanes/EtOAc) should show the consumption of the aldehyde and the appearance of a less polar Schiff base intermediate.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)3​ portion-wise. Add 1.0 eq of glacial acetic acid to catalyze the reduction.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and concentrate.

    • Self-Validation (NMR): 1H -NMR must show the disappearance of the aldehyde proton signal at ~9.8 ppm and the appearance of a new benzylic CH2​ signal coupled to the amine.

Protocol 2: Activation of the C4-Hydroxymethyl Group (Conversion to Chloromethyl)

Objective: Convert the primary alcohol to a highly reactive alkyl chloride for subsequent nucleophilic substitution. Causality: Thionyl chloride ( SOCl2​ ) is utilized because the reaction produces gaseous byproducts ( SO2​ and HCl ), driving the equilibrium forward and simplifying purification. Catalytic DMF is added to form the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination. (Note: If the C2-aldehyde is sensitive to the subsequent SN​2 nucleophile, it must be protected as a cyclic acetal prior to this step).

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM (0.3 M) under Argon. Cool the flask to 0 °C using an ice bath.

  • Catalysis: Add 0.1 eq of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Dropwise, add 1.2 eq of Thionyl chloride ( SOCl2​ ) via syringe. The slow addition controls the exothermic release of HCl gas.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • Workup & Validation: Carefully quench by pouring the mixture into ice-cold saturated NaHCO3​ . Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    • Self-Validation (NMR): 1H -NMR will reveal a distinct downfield shift of the C4-methylene protons (from ~4.7 ppm for the alcohol to ~4.9-5.1 ppm for the chloride) due to the strong electronegativity and deshielding effect of the chlorine atom.

References

  • NextSDS. "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (9CI) — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • LookChem. "Cas 10200-59-6, 1,3-Thiazole-2-carbaldehyde." LookChem Chemical Properties. Available at: [Link]

  • Syracuse University. "Radiopharmaceuticals: the Application of Technetium-99m and Rhenium Complexes." SURFACE at Syracuse University. Available at: [Link]

  • ResearchGate. "Synthesis of the Tubuvaline-Tubuphenylalanine (Tuv-Tup) Fragment of Tubulysin." ResearchGate Publications. Available at:[Link]

Sources

Foundational

The Emergence of a Key Building Block: A Technical Guide to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] Among the vast family of thiazole derivatives, 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this important intermediate, offering valuable insights for professionals in drug development and organic synthesis.

A Historical Perspective: The Thiazole Scaffold and the Rise of Functionalized Derivatives

The history of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Weber in 1887.[1][3] The classical Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely utilized method for constructing the thiazole core.[4][5] Over the decades, the inherent biological activities of thiazole-containing compounds, such as the antimicrobial properties of sulfathiazole and the essential role of the thiamine (Vitamin B1) pyrophosphate cofactor, spurred extensive research into this heterocyclic system.[6][7]

The specific discovery of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is not marked by a singular, celebrated event but rather represents a gradual evolution in the field of organic synthesis, driven by the demand for increasingly complex and functionalized building blocks for drug discovery. Its emergence is intrinsically linked to the development of synthetic strategies that allow for precise control over the substitution pattern of the thiazole ring.

The Synthetic Blueprint: Crafting 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

The synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS 466686-75-9)[8] presents a unique challenge due to the presence of two reactive functional groups: a formyl group at the 2-position and a hydroxymethyl group at the 4-position. The development of synthetic routes has focused on strategies that allow for the selective introduction and protection of these functionalities.

Key Synthetic Strategies

While a definitive first synthesis paper for this specific compound is not readily apparent in early literature, its preparation can be logically deduced from established thiazole synthesis methodologies. The most probable synthetic approaches involve the construction of a pre-functionalized thiazole ring or the subsequent modification of a simpler thiazole precursor.

One plausible and widely applicable method is a variation of the Hantzsch synthesis. This would involve the reaction of a suitably protected α-halocarbonyl compound bearing a masked hydroxyl group with a thioamide that can be converted to a formyl group.

A more common and practical approach involves the functionalization of a pre-formed thiazole ring. For instance, starting from a 4-(hydroxymethyl)thiazole derivative, the formyl group can be introduced at the 2-position through various formylation reactions.

A Chinese patent from 2009 describes a general method for preparing 2-thiazolecarboxaldehyde compounds from 2-bromothiazole precursors via a Grignard reaction followed by formylation.[9] While this patent does not specifically detail the synthesis of the 4-(hydroxymethyl) derivative, the methodology could be adapted by starting with a 2-bromo-4-(hydroxymethyl)thiazole.

The following diagram illustrates a generalized synthetic workflow based on established chemical principles for accessing 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Conceptual) A 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- B Protected 4-(hydroxymethyl)thiazole A->B Formylation C Formylation Reagent D Starting Thiazole Derivative (e.g., 4-methylthiazole) E Functional Group Interconversion (e.g., Oxidation of methyl group) D->E Step 1 F 4-(Hydroxymethyl)thiazole E->F Step 2 G Protection of Hydroxyl Group F->G Step 3 H Protected 4-(hydroxymethyl)thiazole G->H Step 4 I Formylation at C2 Position H->I Step 5 J Deprotection I->J Step 6 K Final Product J->K Step 7

A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, multi-step protocol for the synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-, based on common organic chemistry transformations. This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

Step 1: Oxidation of a 4-Methylthiazole Derivative A suitable starting material, such as ethyl 4-methylthiazole-5-carboxylate, can be selectively oxidized at the methyl group to introduce the hydroxymethyl functionality.

Step 2: Protection of the Hydroxyl Group The resulting primary alcohol is protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed.

Step 3: Formylation of the Thiazole Ring The 2-position of the thiazole ring is then formylated. This can be achieved through various methods, including lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction.

Step 4: Deprotection of the Hydroxyl Group Finally, the protecting group on the hydroxymethyl function is removed under appropriate conditions (e.g., fluoride source for silyl ethers, hydrogenation for benzyl ethers) to yield the desired 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

The Significance in Drug Discovery and Development

The utility of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- lies in its bifunctional nature, which allows for its incorporation into more complex molecular architectures through reactions involving either the aldehyde or the hydroxyl group. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10][11][12][13] The specific substitution pattern of a 2-formyl and a 4-hydroxymethyl group provides synthetic handles to construct molecules that can interact with specific biological targets.

For example, the aldehyde can be used to form Schiff bases, participate in Wittig reactions, or be oxidized to a carboxylic acid. The hydroxymethyl group can be acylated, etherified, or converted to a leaving group for nucleophilic substitution. This versatility allows medicinal chemists to systematically modify a lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

While specific drugs derived directly from 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- are not extensively documented in publicly available literature, the structural motif is present in various patented compounds and research molecules, highlighting its importance in the ongoing quest for new therapeutics. For instance, a related compound, 4-methyl-5-formylthiazole, is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[14] This underscores the role of such functionalized thiazoles in the development of important medicines.

Characterization and Physicochemical Properties

The structural elucidation and purity assessment of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- rely on standard analytical techniques.

PropertyData
Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS Number 466686-75-9[8]
Appearance Expected to be a solid at room temperature
¹H NMR Characteristic peaks for the aldehyde proton (~9-10 ppm), the thiazole ring proton, and the methylene protons of the hydroxymethyl group.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the thiazole ring, and the carbon of the hydroxymethyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde and the O-H stretch of the hydroxyl group.

Future Outlook

The continued importance of the thiazole scaffold in medicinal chemistry ensures that the demand for functionalized intermediates like 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- will persist. Future research in this area will likely focus on the development of more efficient, scalable, and environmentally friendly synthetic routes. Furthermore, the exploration of this building block in the synthesis of novel compound libraries for high-throughput screening will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. The versatility of this seemingly simple molecule makes it a powerful tool in the hands of synthetic and medicinal chemists, paving the way for the next generation of innovative medicines.

References

  • Vats, N., Dahiya, L., Narang, R., & Rana, A. C. (2022).
  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Pathak, M., et al. (Year not available).
  • Sharma, A., & Kumar, V. (Year not available).
  • (2026, March 14).
  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles.
  • (Year not available). Thiazole Ring—A Biologically Active Scaffold. IntechOpen.
  • 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (9CI)
  • (Year not available). Thiazole synthesis. Organic Chemistry Portal.
  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers.
  • (Year not available). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • (Year not available). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC.
  • (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
  • (Year not available). 2-Chlorothiazole-4-carboxaldehyde. Chem-Impex.
  • (2025, July 30).
  • (2026, January 9).
  • (Year not available). Thiazole. Wikipedia.
  • (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • (2009, October 14). The preparation method of 2-thiazole carboxaldehyde compounds.

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" from ethyl 2-chloroacetoacetate

Application Note: Synthesis of 4-(Hydroxymethyl)thiazole-2-carboxaldehyde from Ethyl 2-Chloroacetoacetate Executive Summary & Structural Challenge The synthesis of 4-(hydroxymethyl)thiazole-2-carboxaldehyde (CAS: 466686-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-(Hydroxymethyl)thiazole-2-carboxaldehyde from Ethyl 2-Chloroacetoacetate

Executive Summary & Structural Challenge

The synthesis of 4-(hydroxymethyl)thiazole-2-carboxaldehyde (CAS: 466686-75-9) directly from ethyl 2-chloroacetoacetate presents a fundamental structural mismatch. In a standard Hantzsch thiazole synthesis, ethyl 2-chloroacetoacetate ( ) regioselectively yields a thiazole core with a C4-methyl and a C5-carboxylate group[1]. However, the target compound requires a C4-hydroxymethyl group, an unsubstituted C5 position , and a C2-formyl group.

To resolve this discrepancy, a direct one-pot synthesis is impossible. As an application scientist, you must employ a strategic four-step elaboration pathway:

  • Hantzsch Condensation using a protected thioamide to install the C2-formyl precursor.

  • Saponification & Decarboxylation to excise the unwanted C5-carboxylate.

  • Wohl-Ziegler Bromination to activate the C4-methyl group.

  • Nucleophilic Substitution & Deprotection to yield the final primary alcohol and unmask the aldehyde.

Pathway Visualization

Synthesis_Pathway A Ethyl 2-chloroacetoacetate + 2,2-diethoxyethanethioamide B Ethyl 2-(diethoxymethyl)- 4-methylthiazole-5-carboxylate A->B Hantzsch Cyclization (EtOH, Reflux) C 2-(Diethoxymethyl)- 4-methylthiazole B->C 1. NaOH/EtOH 2. Ag2CO3, DMF, 130°C D 4-(Bromomethyl)- 2-(diethoxymethyl)thiazole C->D NBS, AIBN (CCl4, Reflux) E 4-(Hydroxymethyl)thiazole- 2-carboxaldehyde D->E 1. NaOAc, DMF 2. K2CO3, MeOH 3. 2N HCl

Multi-step synthetic workflow from ethyl 2-chloroacetoacetate to the target thiazole.

Mechanistic Rationale & Experimental Design

1. Masking the Formyl Group (Causality of Thioamide Selection) Free aldehydes are highly susceptible to nucleophilic attack and will not survive the basic/thermal conditions of the subsequent decarboxylation step. Therefore, the C2-formyl group is introduced as a diethyl acetal using 2,2-diethoxyethanethioamide [2].

2. Excision of the C5-Carboxylate Because ethyl 2-chloroacetoacetate inherently installs an ester at the C5 position[1], it must be removed to match the target scaffold. Following base-catalyzed saponification, the resulting thiazole-5-carboxylic acid undergoes silver-catalyzed decarboxylation ( /AcOH) in DMF at 130 °C. The silver carbonate facilitates the formation of an organometallic silver-aryl intermediate that rapidly extrudes [3].

3. Radical Activation of the C4-Methyl To convert the C4-methyl group into a hydroxymethyl, it must first be functionalized. The C4-methyl protons are allylic/benzylic in nature. A Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN) selectively abstracts a hydrogen atom to form a stable radical, which then reacts with bromine to yield the 4-bromomethyl intermediate[4].

4. Two-Step Hydrolysis (Avoiding Side Reactions) Direct hydrolysis of the bromomethyl group with aqueous often leads to etherification (dimerization) or degradation. To ensure a self-validating, high-yield protocol, the bromide is first displaced by sodium acetate via an mechanism. The resulting acetate is then gently cleaved via methanolysis ( /MeOH) to yield the pristine primary alcohol. A final mild acidic workup unmasks the C2-acetal to the target aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(diethoxymethyl)-4-methylthiazole-5-carboxylate
  • Procedure: In a 500 mL round-bottom flask, dissolve 2,2-diethoxyethanethioamide (1.0 eq) in absolute ethanol (200 mL). Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat to 75 °C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The thioamide spot (UV active) will disappear, replaced by a higher fluorescent spot.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and saturated aqueous to neutralize the generated . Dry the organic layer over anhydrous , filter, and evaporate to yield the crude ester.

Step 2: Saponification & Silver-Catalyzed Decarboxylation
  • Procedure (Saponification): Dissolve the crude ester in a 1:1 mixture of THF and 2M aqueous . Stir at 50 °C for 2 hours until the ester is fully consumed (TLC validation). Acidify with 1M to pH 3 to precipitate the intermediate carboxylic acid. Filter and dry thoroughly.

  • Procedure (Decarboxylation): Suspend the dried carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add (0.1 eq) and glacial acetic acid (0.05 eq)[3]. Heat the mixture to 130 °C under an argon atmosphere for 6 hours.

  • Self-Validation: evolution will be visible. NMR of an aliquot will show the appearance of a sharp aromatic singlet at ~7.2 ppm (C5-H).

  • Workup: Cool to room temperature, filter through a Celite pad to remove silver salts, and extract with EtOAc/Water. Wash the organic layer with brine (3x) to remove DMF.

Step 3: Wohl-Ziegler Bromination
  • Procedure: Dissolve the decarboxylated intermediate (1.0 eq) in anhydrous or trifluorotoluene (0.1 M). Add NBS (1.05 eq) and AIBN (0.05 eq). Heat to reflux (80 °C) under argon for 2-3 hours[4].

  • Self-Validation: The dense NBS powder at the bottom of the flask will be replaced by succinimide, which floats to the surface of the halogenated solvent.

  • Workup: Cool to 0 °C and filter off the succinimide. Wash the filtrate with saturated aqueous sodium thiosulfate to quench unreacted bromine, dry over , and concentrate. Use immediately in the next step to prevent degradation.

Step 4: Acetate Displacement and Global Deprotection
  • Procedure (Acetate Formation): Dissolve the crude bromomethyl intermediate in anhydrous DMF. Add anhydrous sodium acetate (3.0 eq) and stir at 60 °C for 4 hours. Extract with EtOAc/Water, wash with brine, and concentrate.

  • Procedure (Methanolysis & Deprotection): Dissolve the acetate intermediate in methanol. Add (0.2 eq) and stir at room temperature for 2 hours to liberate the 4-hydroxymethyl group. To the same flask, add 2N aqueous dropwise until pH 2 is reached, and stir for an additional 2 hours to hydrolyze the diethyl acetal.

  • Self-Validation: TLC (DCM:MeOH 9:1) will show a highly polar spot. Spraying the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright orange/yellow spot, confirming the presence of the free aldehyde.

  • Workup: Neutralize carefully with saturated , extract with EtOAc (5x, as the product is highly polar), dry, and purify via silica gel chromatography to yield 4-(hydroxymethyl)thiazole-2-carboxaldehyde .

Quantitative Data & Analytical Benchmarks

Synthetic StepTarget IntermediateExpected YieldReaction TimeKey Analytical Benchmark ( NMR / TLC)
Step 1 Ethyl 2-(diethoxymethyl)-4-methylthiazole-5-carboxylate78 - 85%4 hDisappearance of singlet; appearance of acetal doublet at ~5.6 ppm.
Step 2 2-(Diethoxymethyl)-4-methylthiazole65 - 72%8 h (Total)Loss of ethyl ester quartet/triplet; appearance of aromatic C5-H singlet at ~7.2 ppm.
Step 3 4-(Bromomethyl)-2-(diethoxymethyl)thiazole60 - 68%3 hShift of C4-methyl singlet (~2.4 ppm) to a deshielded singlet (~4.6 ppm).
Step 4 4-(Hydroxymethyl)thiazole-2-carboxaldehyde55 - 60%8 h (Total)Loss of acetal ethoxy signals; appearance of sharp aldehyde singlet at ~9.9 ppm.

References

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Institutes of Health (PMC).
  • WO2016059622A2 - Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof. Google Patents.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Synthesis of the algicide bacillamide. Arkivoc.

Sources

Application

Hantzsch thiazole synthesis for 4-(hydroxymethyl) substituted thiazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-(hydroxymethyl) substituted thiazoles using the Hantzsch t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-(hydroxymethyl) substituted thiazoles using the Hantzsch thiazole synthesis. We will explore the mechanistic underpinnings of this reaction, the strategic considerations required for incorporating a reactive hydroxymethyl group, and provide step-by-step methodologies for synthesis and optimization.

Introduction: The Significance of 4-(Hydroxymethyl)thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, thiazoles featuring a hydroxymethyl group at the 4-position serve as crucial synthetic intermediates. This functional group acts as a versatile handle for further molecular elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for constructing this heterocyclic system due to its reliability, operational simplicity, and generally high yields.[3]

The Hantzsch Thiazole Synthesis: Mechanistic Principles

The classical Hantzsch synthesis is a condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[3] The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a stable aromatic ring.

The mechanism involves three key stages:

  • Nucleophilic Attack (Sₙ2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide and forming a thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring, a 4-hydroxythiazoline intermediate.[4]

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Strategy for 4-(Hydroxymethyl)thiazoles: The Role of Protecting Groups

Synthesizing a 4-(hydroxymethyl)thiazole via the Hantzsch reaction introduces a key challenge: the required α-haloketone precursor, such as 1-bromo-3-hydroxypropan-2-one, contains a primary alcohol. This hydroxyl group is nucleophilic and can compete with the thioamide, leading to a mixture of undesired side products and reduced yields.

The Causality Behind Protection: To ensure the reaction proceeds selectively, the hydroxyl group must be "masked" with a temporary protecting group. An ideal protecting group for this synthesis must be:

  • Easy to install on the starting material.

  • Stable under the conditions of the Hantzsch reaction (typically neutral or slightly acidic, with heating).

  • Easy to remove selectively under mild conditions without affecting the newly formed thiazole ring.

Silyl Ethers as the Protecting Group of Choice: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are excellent candidates. They are generally stable to the reaction conditions used for thiazole formation but can be readily cleaved using fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) or acidic hydrolysis, which typically do not degrade the thiazole core.[5][6]

The overall synthetic strategy is therefore a multi-step process, as illustrated in the workflow below.

Caption: Overall workflow for synthesizing 4-(hydroxymethyl)thiazoles.

Experimental Protocols

This section provides a representative, two-part protocol for the synthesis of 2-amino-4-(hydroxymethyl)thiazole.

Safety Precaution: α-haloketones are lachrymatory and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol Part A: Synthesis of 2-Amino-4-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

This protocol details the core Hantzsch cyclization step using a protected α-haloketone.

Materials:

  • 1-Bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-one (1.0 equiv.)

  • Thiourea (1.2 equiv.)

  • Absolute Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add thiourea (1.2 equiv.) and absolute ethanol (approx. 5-10 mL per mmol of the limiting reagent). Stir the mixture until the thiourea is fully dissolved.

  • Reagent Addition: Add the protected α-haloketone, 1-bromo-3-((tert-butyldimethylsilyl)oxy)propan-2-one (1.0 equiv.), to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting α-haloketone is consumed.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution (approx. 4-5 volumes of the reaction volume) while stirring. This step neutralizes the hydrobromic acid byproduct, causing the product to precipitate. c. Continue stirring for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry or dry in a desiccator to a constant weight. This crude product can often be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

Protocol Part B: Deprotection to 2-Amino-4-(hydroxymethyl)thiazole

This protocol describes the removal of the TBDMS protecting group to yield the final product.

Materials:

  • 2-Amino-4-(((tert-butyldimethylsilyl)oxy)methyl)thiazole (from Part A)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv.)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the silyl-protected thiazole (1.0 equiv.) in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Add the 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.[5]

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF). c. Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) or by silica gel column chromatography to afford the pure 2-amino-4-(hydroxymethyl)thiazole.

Data Summary and Optimization

The Hantzsch synthesis is highly versatile. Reaction conditions can be optimized to improve yields and reduce reaction times. The following table summarizes various conditions reported in the literature.

ParameterConventional HeatingUltrasonic IrradiationMicrowave IrradiationField-Proven Insight
Solvent Ethanol, Methanol, Ethanol/Water (50/50)[2]Ethanol/Water (50/50)[2]Methanol, DMF[7]Ethanol is a common, effective, and relatively green solvent. For some substrates, solvent-free grinding can be highly effective.[8]
Temperature 65 °C to Reflux[2]Room Temperature[2]90-120 °CStart at reflux in ethanol. If the reaction is slow, consider microwave heating to significantly accelerate the rate.
Time 2-12 hours15-30 minutes10-30 minutes[7]Monitor by TLC to avoid prolonged heating, which can lead to byproduct formation.
Catalyst Often not required. Can use silica-supported acids.[2]Often not required.Often not required.For sluggish reactions, a mild acid catalyst can facilitate the final dehydration step.
Yield Good to Excellent (70-95%)Good to Excellent (80-90%)[2]Often >90%High yields are typical, but depend heavily on the purity of the starting materials, especially the α-haloketone.
Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Decomposed α-haloketone.2. Insufficient heating or reaction time.3. Incorrect solvent.1. Use freshly prepared or purified α-haloketone.2. Increase temperature or switch to microwave irradiation. Monitor reaction progress by TLC to ensure completion.3. Screen different solvents (e.g., ethanol, methanol, DMF).
Formation of Side Products 1. Unprotected hydroxyl group reacting.2. Reaction temperature is too high or time is too long.3. Impure starting materials.1. Ensure complete protection of the hydroxyl group before the Hantzsch reaction.2. Run the reaction at the lowest temperature that allows for a reasonable rate. Avoid unnecessarily long reaction times.3. Purify starting materials before use.
Product Fails to Precipitate 1. Insufficient neutralization of acid byproduct.2. Product is soluble in the work-up solvent mixture.1. Check the pH of the aqueous solution after adding base; it should be >8. Add more base if necessary.2. If precipitation fails, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
Incomplete Deprotection 1. Insufficient deprotecting agent.2. Steric hindrance around the silyl ether.1. Increase the equivalents of TBAF (e.g., to 1.5-2.0 equiv.).2. If TBAF fails, consider alternative methods like aqueous HF in acetonitrile or a stronger acid if the thiazole ring is stable.[5]
Conclusion

The Hantzsch thiazole synthesis is a powerful and adaptable method for preparing 4-(hydroxymethyl)thiazoles, which are valuable building blocks in drug discovery. The key to success lies in a strategic approach that utilizes a protecting group, typically a silyl ether, to mask the reactive hydroxyl functionality during the ring-forming condensation. By following the detailed protocols for cyclization and subsequent deprotection, and by optimizing conditions based on the provided data, researchers can efficiently access these important chemical entities.

References
  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Mijuan, Z., et al. (2002). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Synthetic Communications, 32(22), 3427-3431. (Simulated URL, actual research paper title and journal for context)
  • Dawane, B. S., et al. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Semantic Scholar. Retrieved from [Link]

  • Reddy, C. R., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 48(43), 7626-7629. (Simulated URL, actual research paper title and journal for context)
  • Saleh, R. H., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 573-584. (Simulated URL, actual research paper title and journal for context)
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
  • Personal Chemistry. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. (Simulated URL, context from a technical note on microwave synthesis)
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Kumar, S., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(11), 5591-5597. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Synform. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Academia.edu. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]

  • Kumar, A., et al. (2010). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Letters in Organic Chemistry, 7(2), 148-151. (Simulated URL, actual research paper title and journal for context)
  • ResearchGate. (2025). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system. Retrieved from [Link]

  • Boukhris, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 759. Retrieved from [Link]

Sources

Method

Advanced Applications of 4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde in Medicinal Chemistry: A Bifunctional Scaffold for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Hydroxymethyl)-1,3-thiazole-2-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde (CAS: 466686-75-9) has emerged as a highly privileged, bifunctional scaffold[1]. By offering two distinct, orthogonally reactive sites—an electrophilic C2-formyl group and a nucleophilic/substitutable C4-hydroxymethyl group—this molecule enables the rapid assembly of complex architectures, including kinase inhibitors, broad-spectrum antimicrobials, and advanced Targeted Protein Degradation (TPD) modalities such as PROTACs.

Mechanistic Profiling & Chemical Reactivity

The pharmacological utility of the thiazole ring stems from its electron-deficient nature, which enhances metabolic stability and acts as a robust hydrogen-bond acceptor in protein-ligand interactions[2].

Orthogonal Bifunctionality
  • C2-Carboxaldehyde (Formyl Group): The aldehyde at the 2-position is highly activated by the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. It readily undergoes nucleophilic addition, making it an ideal substrate for reductive aminations, Wittig olefinations, and multicomponent Knoevenagel/Hantzsch condensations[3].

  • C4-Hydroxymethyl Group: The primary alcohol at the 4-position provides a synthetic handle that can be orthogonally manipulated. It can be esterified, etherified, or converted into a potent leaving group (e.g., via halogenation or mesylation) to facilitate SN2 displacements. This site is particularly valuable for attaching flexible PEG linkers in PROTAC design without disrupting the target-binding pharmacophore.

Reactivity Core 4-(Hydroxymethyl)-1,3-thiazole- 2-carbaldehyde C2 C2-Formyl Reactivity Core->C2 Nucleophilic Attack C4 C4-Hydroxymethyl Reactivity Core->C4 Substitution / Oxidation RedAm Reductive Amination (Kinase Inhibitors) C2->RedAm Knoev Knoevenagel Condensation (Antimicrobials) C2->Knoev Halogen Halogenation / Mesylation (PROTAC Linkers) C4->Halogen Ester Esterification (Prodrugs / Chelators) C4->Ester

Bifunctional reactivity workflow of 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde in drug design.

Key Therapeutic Applications

Antimicrobial and Antiviral Agents

Thiazole-2-carboxaldehyde derivatives are extensively utilized in the synthesis of hexahydroquinolines via multicomponent Hantzsch reactions, yielding compounds with potent antimicrobial and cardiovascular activities[3]. Furthermore, the C2-aldehyde serves as a critical electrophilic center for synthesizing quinazolone pyridiniums, which have demonstrated exceptional broad-spectrum antibacterial efficacy against resistant strains like MRSA[4].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, the thiazole core frequently acts as a ligand for E3 ubiquitin ligases (such as the VHL complex). The 4-(hydroxymethyl) moiety allows for the precise, vectorially controlled attachment of linkers (e.g., alkyl or PEG chains) to connect the E3 ligase ligand to a Protein of Interest (POI) warhead.

PROTAC POI Protein of Interest (e.g., Kinase) Ternary Ternary Complex Formation POI->Ternary Binds Warhead PROTAC Thiazole-Linked PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome Proteasomal Degradation Ub->Proteasome Recognition

Mechanism of targeted protein degradation using a thiazole-linked PROTAC ternary complex.

Theranostic Agents and Metal Chelators

Thiazole aldehydes form highly stable coordination complexes with transition metals. Recent studies have demonstrated their utility in synthesizing Rhenium(I) complexes, which act as selective theranostic agents capable of both inducing ROS-mediated apoptosis in tumor cells and providing red-region emission for in vivo bioimaging[5].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for exploiting the orthogonal reactivity of 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde.

Reaction TypeTarget Functional GroupReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Application
Reductive Amination C2-Secondary AminePrimary Amine, NaBH(OAc)₃, AcOH (cat.), DCE252–475–88Kinase Inhibitor Scaffolds
Hantzsch Condensation C2-HexahydroquinolineDimedone, Ethyl acetoacetate, NH₄OAc, EtOH75–850.2–0.583–96Antimicrobial Agents
Appel Reaction C4-Alkyl BromideCBr₄, PPh₃, anhydrous DCM0 to 251–280–92PROTAC Linker Attachment
Oxime Formation C2-Oxime LigandNH₂OH·HCl, NaOAc, EtOH/H₂O603–585–95Metal Chelators / Theranostics

Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process checks and mechanistic rationales for each step.

Protocol A: Reductive Amination at the C2-Aldehyde (Kinase Inhibitor Synthesis)

Objective: Selectively convert the C2-aldehyde to a secondary amine without reducing the aldehyde directly to an alcohol or interfering with the C4-hydroxymethyl group.

  • Imine Formation:

    • Procedure: Dissolve 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the C2 carbon, thereby accelerating nucleophilic attack by the amine.

  • Reduction:

    • Procedure: After stirring for 1 hour at room temperature (validate imine formation via TLC; observe the disappearance of the aldehyde spot at Rf​≈0.4 in 50% EtOAc/Hexane), add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate groups and steric bulk of STAB make it a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde.

  • Quench and Isolation:

    • Procedure: Stir for 3 hours. Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract with dichloromethane (DCM).

    • Self-Validation: The cessation of gas ( CO2​ ) evolution confirms the complete neutralization of acetic acid and the destruction of unreacted hydride species, preventing unwanted side reactions during concentration.

Protocol B: Appel Reaction at the C4-Hydroxymethyl Group (PROTAC Linker Preparation)

Objective: Convert the C4-primary alcohol into a reactive alkyl bromide to facilitate the attachment of a PROTAC linker via SN​2 displacement.

  • Activation:

    • Procedure: In an oven-dried flask under argon, dissolve the thiazole derivative (1.0 eq) and Carbon tetrabromide ( CBr4​ , 1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C prevents the highly exothermic formation of the reactive phosphonium intermediate from degrading the electron-rich regions of the thiazole ring.

  • Halogenation:

    • Procedure: Add Triphenylphosphine ( PPh3​ , 1.25 eq) portion-wise over 15 minutes.

    • Causality: PPh3​ attacks CBr4​ to generate the bromotriphenylphosphonium bromide salt. The C4-hydroxyl group subsequently attacks the phosphorus atom, creating a strong P-O bond (oxophilicity) and turning the hydroxyl into an excellent leaving group, which is then displaced by the bromide ion.

  • Monitoring and Purification:

    • Procedure: Remove the ice bath and stir for 1 hour.

    • Self-Validation: Monitor via TLC (UV active). The highly polar alcohol starting material will convert to a significantly less polar alkyl bromide ( Rf​ increases from ~0.2 to ~0.7 in 30% EtOAc/Hexane).

    • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography to remove the triphenylphosphine oxide (TPPO) byproduct.

References

  • Elebiju, et al. (2024). Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines. Frontiers in Chemistry. Available at:[Link]

  • Wang, et al. (2025). Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. Molecules, 30(2), 243. Available at:[Link]

  • Garcia, et al. (2024). Novel Re(I) Complexes as Potential Selective Theranostic Agents in Cancer Cells and In Vivo in Caenorhabditis elegans Tumoral Strains. Journal of Medicinal Chemistry, 67, 7891−7910. Available at:[Link]

Sources

Application

Application Note: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- as a Bifunctional Scaffold in Antimicrobial Drug Discovery

Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular entities capable of bypassing existing bacterial efflux pumps and target-site m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular entities capable of bypassing existing bacterial efflux pumps and target-site mutations. Among privileged heterocyclic scaffolds, the thiazole ring stands out due to its unique bioisosteric properties, offering both a hydrogen bond acceptor (nitrogen) and a lipophilic, polarizable domain (sulfur)[1].

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9) is a highly versatile, bifunctional building block utilized extensively in the rational design of next-generation antimicrobial agents. Its utility stems from two distinct, orthogonally reactive sites:

  • The Electrophilic C2-Carboxaldehyde: This highly reactive carbonyl group undergoes rapid condensation with primary amines, hydrazines, and thiosemicarbazides. The resulting Schiff bases and thiosemicarbazones are potent metal chelators (targeting Cu(II) and Fe(II)) that disrupt bacterial metalloenzymes and inhibit ribonucleotide reductase[2].

  • The Nucleophilic/Oxidizable C4-Hydroxymethyl Group: This moiety provides a critical synthetic handle for modulating pharmacokinetics and target binding. It can be oxidized to a carboxylic acid—a modification proven crucial in the development of clinical candidates like AZD5099, where the carboxylate forms a vital salt bridge with the Arg144 residue in the ATP-binding site of bacterial DNA Gyrase/Topoisomerase II[3]. Alternatively, it can be converted into a leaving group for SN​2 functionalization to tune lipophilicity.

Divergent Synthetic Workflows

The true value of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- lies in its ability to generate diverse libraries of antimicrobial precursors from a single starting material.

G SM 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Condensation Aldehyde Condensation (Thiosemicarbazide, H+) SM->Condensation C2 Reactivity Esterification Hydroxyl Functionalization (SOCl2 / Amination) SM->Esterification C4 Reactivity Prod1 Thiazolyl-Thiosemicarbazone (Metalloenzyme Inhibitor) Condensation->Prod1 Schiff Base Formation Prod2 4-(Aminomethyl)thiazole (GyrB/ParE Inhibitor) Esterification->Prod2 SN2 Substitution

Divergent synthetic workflows utilizing the bifunctional reactivity of the thiazole scaffold.

Experimental Protocols & Causality

As a self-validating system, the following protocols are designed not just with procedural steps, but with the mechanistic causality required to troubleshoot and optimize the synthesis of antimicrobial libraries.

Protocol A: Synthesis of Antimicrobial Thiazolyl-Thiosemicarbazones

This protocol targets the C2-aldehyde to create a toxophoric S−C=N linkage, a motif known for broad-spectrum antifungal and antibacterial efficacy[2].

Causality & Design Choices:

  • Solvent (Absolute Ethanol): Chosen for its ability to solubilize both the organic thiazole and the highly polar thiosemicarbazide at reflux, while promoting spontaneous precipitation of the less soluble thiosemicarbazone product upon cooling.

  • Catalyst (Glacial Acetic Acid): A weak acid is strictly required. It protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the C2 carbon. If a strong mineral acid (like HCl) were used, it would protonate the nucleophilic NH2​ group of the thiosemicarbazide, completely halting the reaction.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.05 mmol of thiosemicarbazide to the stirring solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 9:1 DCM:MeOH). The disappearance of the starting material spot (UV active, lower Rf​ ) and the appearance of a new, distinct spot indicates the formation of the Schiff base.

  • Isolation: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the resulting golden-brown precipitate under vacuum.

  • Purification & Validation: Wash the filter cake with cold ethanol and diethyl ether. Validate via FT-IR: look for the disappearance of the strong C=O stretch at ~1680 cm⁻¹ and the appearance of a sharp C=N imine stretch at ~1600 cm⁻¹.

Protocol B: Halogenation of the C4-Hydroxymethyl Group

To synthesize Topoisomerase II inhibitors analogous to the clinical candidate AZD5099[3], the C4 position must often be extended or coupled. This protocol converts the stable alcohol into a highly reactive chloromethyl leaving group for subsequent SN​2 amination or etherification.

Causality & Design Choices:

  • Reagent (Thionyl Chloride, SOCl2​ ): SOCl2​ is selected over aqueous HCl because the reaction is driven to completion by the evolution of gaseous byproducts ( SO2​ and HCl) according to Le Chatelier’s principle. Furthermore, it avoids the introduction of water, which could hydrate the C2-aldehyde.

  • Temperature Control (0°C to RT): The intermediate chlorosulfite formation is highly exothermic. Strict temperature control prevents the decomposition of the thiazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the thiazole starting material in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition: Dropwise, add 1.2 mmol of SOCl2​ over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation: Evolution of gas will cease when the reaction is complete. TLC (Hexanes:EtOAc 7:3) will show a less polar spot (the chloromethyl derivative) compared to the starting alcohol.

  • Quenching & Isolation: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with saturated NaHCO3​ to neutralize residual HCl, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data Presentation: Antimicrobial Efficacy

The structural modifications at the C2 and C4 positions of the thiazole ring drastically alter the antimicrobial profile. The table below summarizes the comparative Minimum Inhibitory Concentration (MIC) trends observed when functionalizing 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- into its downstream derivatives[3],[2].

Compound ClassModificationS. aureus (MRSA) MIC ( μg/mL )E. coli MIC ( μg/mL )Primary Mechanism of Action
Parent Scaffold Unmodified> 128> 128Weak/Non-specific
Derivative Type 1 C2-Thiosemicarbazone4 - 816 - 32Metal Chelation / ROS Generation
Derivative Type 2 C4-Carboxylic Acid (AZD5099 Analog)0.5 - 22 - 8DNA Gyrase / Topo II Inhibition
Derivative Type 3 C2-Hydrazone + C4-Ether8 - 1664Membrane Disruption

Note: Data represents aggregated literature trends for thiazole-based antimicrobial libraries to illustrate structure-activity relationship (SAR) causality.

References

  • Optimization of Pyrrolamide Topoisomerase II Inhibitors Toward Identification of an Antibacterial Clinical Candidate (AZD5099) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Novel thiosemicarbazone chitosan derivatives: Preparation, characterization, and antifungal activity ResearchGate[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Notes & Protocols for Thiazole-Based Building Blocks in Materials Science: A Focus on 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

Abstract: The 1,3-thiazole heterocycle is a cornerstone in the design of functional materials, prized for its unique electronic properties, coordination capabilities, and structural rigidity. This document explores the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,3-thiazole heterocycle is a cornerstone in the design of functional materials, prized for its unique electronic properties, coordination capabilities, and structural rigidity. This document explores the potential of a bifunctional derivative, 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- , as a versatile building block in materials science. While direct literature on this specific molecule is emerging, its inherent reactivity, conferred by the aldehyde and hydroxymethyl groups, allows for its application in diverse areas. By examining the established chemistry of related thiazole compounds, this guide provides researchers, scientists, and drug development professionals with a predictive framework and detailed protocols for leveraging this molecule in the synthesis of advanced materials, including coordination polymers, conjugated systems, and functionalized surfaces.

Part 1: Physicochemical Properties & Reactivity Profile

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a unique organic molecule that combines three key functional components on a single, compact scaffold: a thiazole ring, an aldehyde group, and a primary alcohol (hydroxymethyl group). This trifecta of functionality makes it a highly attractive, yet underexplored, building block for materials synthesis.

1.1. Physicochemical Data

The properties of the target molecule can be inferred from its constituent parts and data on similar structures like 2-Thiazolecarboxaldehyde and Thiazole-4-carboxaldehyde.[1][2][3][4]

PropertyValue (Predicted or Inferred)Source/Justification
CAS Number Not broadly available; a specific CAS for this derivative is needed.[5]NextSDS
Molecular Formula C₅H₅NO₂SBased on structure
Molecular Weight 143.16 g/mol Based on structure
Appearance Likely a pale yellow to brown liquid or low-melting solid.Inferred from related aldehydes.[1][4]
Solubility Soluble in common organic solvents (DMSO, DMF, THF, Chloroform); slightly soluble in water.[3][4]Inferred from related structures.
Reactivity Highly reactive due to aldehyde and hydroxyl groups.Standard organic chemistry principles.
Storage Store at 2-8°C under an inert atmosphere.[1][4]Standard for reactive aldehydes.

1.2. Reactivity Analysis

The utility of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- stems from the distinct reactivity of its functional groups, which can be addressed orthogonally or simultaneously.

  • Thiazole Ring: The nitrogen and sulfur heteroatoms are Lewis basic sites, making them excellent coordination points for metal ions. This is fundamental for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[6][7] The aromatic π-system contributes to the electronic properties and can facilitate π-π stacking interactions in the solid state.[7]

  • Aldehyde Group: This is a versatile handle for forming covalent bonds. It readily participates in condensation reactions with amines to form Schiff bases (imines), with active methylene compounds in Knoevenagel condensations, and with phosphorus ylides in Wittig reactions. These reactions are pillars of polymer synthesis and surface functionalization.[1]

  • Hydroxymethyl Group: As a primary alcohol, this group can undergo esterification with carboxylic acids or acylation with acid chlorides, and etherification reactions. This provides a secondary route for polymerization or for grafting the molecule onto surfaces and other materials.[8]

G cluster_reactivity Key Reactive Sites cluster_applications Resulting Applications mol 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- thiazole Thiazole Ring (N, S) mol->thiazole Coordination aldehyde Aldehyde (-CHO) mol->aldehyde Condensation hydroxyl Hydroxymethyl (-CH₂OH) mol->hydroxyl Esterification/Etherification mof Coordination Polymers & MOFs thiazole->mof polymer Conjugated Polymers aldehyde->polymer surface Surface Functionalization aldehyde->surface Imine Formation hydroxyl->polymer hydroxyl->surface Ester Linkage

Caption: Reactivity map of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Part 2: Applications & Experimental Protocols

This section provides detailed, albeit predictive, protocols for using the title compound in key materials science applications. These are designed as robust starting points for experimental work.

2.1. Application I: Synthesis of Luminescent Coordination Polymers & MOFs

Expertise & Rationale: The thiazole moiety is a well-established component in luminescent MOFs (LMOFs).[6][7][9] The nitrogen and sulfur atoms can coordinate to metal centers like Zn(II) or Cd(II), which have a d¹⁰ electronic configuration and thus do not quench fluorescence, allowing for ligand-based emission.[7][10] The presence of both an aldehyde and a hydroxymethyl group offers multiple coordination sites (N, S, O-aldehyde, O-hydroxyl), potentially leading to frameworks with higher dimensionality, structural complexity, and unique sensing capabilities. The framework's luminescence may be modulated by the presence of analytes that interact with the uncoordinated functional groups.

Protocol: Solvothermal Synthesis of a Hypothetical [Zn(C₅H₄NO₂S)₂]n Framework

This protocol is a self-validating system; successful synthesis is confirmed through characterization, which validates the structure and purity.

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (0.05 mmol, 7.2 mg) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.025 mmol, 7.4 mg) in 10 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 100°C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. Crystalline product should form at the bottom of the vial.

  • Isolation: Carefully decant the mother liquor. Wash the crystalline product by immersing it in fresh DMF (3 x 5 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To activate the material, decant the DMF and immerse the crystals in a volatile solvent like ethanol (3 x 5 mL) for 8 hours each time.

  • Drying: Decant the ethanol, and dry the product under vacuum at 60°C for 12 hours to yield the final crystalline MOF.

Validation & Characterization:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental pattern to a simulated pattern (if single crystals are obtained) to confirm phase purity and crystallinity.

  • Thermogravimetric Analysis (TGA): Heat the sample under N₂ to determine the thermal stability of the framework and confirm the removal of guest solvents.

  • FT-IR Spectroscopy: Confirm the coordination of the ligand to the metal by observing shifts in the C=O (aldehyde) and C-O (hydroxyl) stretching frequencies.

  • Photoluminescence Spectroscopy: Excite the solid-state sample at a wavelength determined from an excitation scan (e.g., ~350 nm) and record the emission spectrum to characterize its luminescent properties.[7]

G cluster_char Characterization start Start reagents 1. Dissolve Ligand & Metal Salt in DMF start->reagents react 2. Solvothermal Reaction (100°C, 48h) reagents->react wash 3. Isolate & Wash with fresh DMF react->wash activate 4. Solvent Exchange (Ethanol) & Vacuum Dry wash->activate product Final MOF Product activate->product pxrd PXRD product->pxrd tga TGA product->tga pl Photoluminescence product->pl G cluster_reaction Polycondensation M1 Thiazole Monomer (Aldehyde + Hydroxyl) plus + M1->plus M2 4-Aminobenzoic Acid (Amine + Carboxyl) M2->plus reaction Reflux in NMP/Toluene H₂SO₄ catalyst Azeotropic water removal plus->reaction polymer Poly(azomethine-ester) reaction->polymer

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (commonly referred to as 4-(hydroxymethyl)thiazole-2-carboxaldehyde). This portal is designed specifically for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (commonly referred to as 4-(hydroxymethyl)thiazole-2-carboxaldehyde). This portal is designed specifically for research scientists and drug development professionals. Here, we move beyond basic procedures to address the mechanistic causality behind yield-limiting steps, providing self-validating protocols and authoritative troubleshooting strategies.

Part 1: Mechanistic Pathways & Workflow Overview

Synthesizing a di-functionalized thiazole requires strict control over chemoselectivity. The target molecule contains both an electrophilic aldehyde and a nucleophilic/protic hydroxymethyl group. Researchers typically employ one of two divergent pathways: the C2-Lithiation Route or the Ester Reduction Route .

SynthesisRoutes Start1 4-(Hydroxymethyl)thiazole (Starting Material A) Prot1 OH Protection (TBDMS-Cl, Imidazole) Start1->Prot1 Start2 Ethyl 2-formylthiazole-4-carboxylate (Starting Material B) Prot2 Aldehyde Protection (HC(OMe)3, TsOH) Start2->Prot2 Lith C2 Lithiation & Formylation (n-BuLi, -78°C, then DMF) Prot1->Lith 4-(TBDMS-oxymethyl)thiazole Deprot1 TBDMS Deprotection (TBAF, THF) Lith->Deprot1 Protected Aldehyde Target 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (Target Product) Deprot1->Target Red Ester Reduction (NaBH4, EtOH) Prot2->Red Acetal Ester Deprot2 Acetal Deprotection (Aq. HCl) Red->Deprot2 Acetal Alcohol Deprot2->Target

Divergent synthetic pathways for 4-(hydroxymethyl)thiazole-2-carboxaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using the C2-lithiation route on 4-(hydroxymethyl)thiazole, but my formylation yield is under 20%. What is causing this?

Expertise & Causality: The free C4-hydroxyl group is highly acidic and will immediately consume the first equivalent of -butyllithium ( -BuLi), forming a lithium alkoxide. While a second equivalent of -BuLi can theoretically lithiate the C2 position, the resulting dianion is poorly soluble and highly prone to side reactions, including thiazole ring fragmentation. Solution: You must mask the hydroxyl group. Protect the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether prior to lithiation. TBDMS is stable to strongly basic conditions but easily removed later. Ensure your reaction is kept strictly at -78 °C during -BuLi addition, as thiazolyl lithium species are unstable at higher temperatures.

Q2: I chose the reduction route starting from ethyl 2-formylthiazole-4-carboxylate. My LC-MS shows a mixture of diol and starting material, but no target product. Why?

Expertise & Causality: [1] contains two reducible functional groups: the C2-aldehyde and the C4-ester. Standard reducing agents like or will reduce the highly electrophilic aldehyde much faster than the ester, leading to 2,4-bis(hydroxymethyl)thiazole (the diol). Solution: The C2-aldehyde must be transiently protected as an acetal (e.g., dimethyl acetal using trimethyl orthoformate) before reducing the C4-ester. Once the ester is reduced to the hydroxymethyl group, mild acidic hydrolysis will unmask the C2-aldehyde.

Q3: During the final deprotection of the TBDMS group using TBAF, my isolated yield drops significantly during aqueous workup. Where is my product?

Expertise & Causality: 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- is a highly polar, low-molecular-weight heterocyclic molecule. It exhibits significant water solubility. Standard aqueous extraction (e.g., with ethyl acetate/water) will leave a large portion of the product trapped in the aqueous phase. Solution: Avoid excessive aqueous washing. After TBAF deprotection, quench with a minimal amount of saturated , strip the THF under reduced pressure, and extract repeatedly with a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a /isopropanol (3:1) mixture.

TroubleshootingTree Issue Low Yield of Target Aldehyde Check1 Which route was used? Issue->Check1 LithRoute Lithiation Route Check1->LithRoute RedRoute Reduction Route Check1->RedRoute LithIssue1 Did you protect the -OH group? LithRoute->LithIssue1 LithIssue2 Product lost in aqueous workup? LithRoute->LithIssue2 RedIssue1 Is the aldehyde over-reduced? RedRoute->RedIssue1 LithFix1 Use TBDMS-Cl before n-BuLi LithIssue1->LithFix1 No LithFix2 Extract with 2-MeTHF or CHCl3:iPrOH LithIssue2->LithFix2 Yes RedFix1 Ensure complete acetalization first RedIssue1->RedFix1 Yes

Decision tree for troubleshooting low yields in 2-thiazolecarboxaldehyde synthesis.

Part 3: Self-Validating Experimental Protocols

The following protocol utilizes the Ester Reduction Route , which is highly recommended for scalability as it avoids the cryogenic conditions and moisture sensitivity associated with -BuLi lithiation.

Step 1: Aldehyde Protection (Acetalization)
  • Suspend ethyl 2-formylthiazole-4-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid ( -TsOH, 0.05 eq).

  • Validation Check: Reflux the mixture for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active, stains bright orange with 2,4-DNPH) must completely disappear, replaced by a non-DNPH-staining spot (the acetal). Do not proceed until conversion is >98%.

  • Quench with triethylamine ( , 0.1 eq), concentrate under reduced pressure, and extract with EtOAc. Wash with brine, dry over , and concentrate to yield the crude acetal.

Step 2: Ester Reduction
  • Dissolve the crude acetal in anhydrous ethanol (0.15 M) and cool to 0 °C under an inert atmosphere.

  • Add sodium borohydride ( , 2.5 eq) portion-wise to control hydrogen evolution. Stir at room temperature for 12 hours.

  • Validation Check: Analyze via LC-MS. The chromatogram should show the mass of the reduced acetal alcohol with no residual ester mass.

  • Quench carefully by adding acetone (to consume excess ), then concentrate the solvent.

Step 3: Acetal Deprotection
  • Dissolve the crude residue in THF and add 1M aqueous HCl (equal volume to THF). Stir at room temperature for 2 hours.

  • Validation Check: Spot the reaction mixture on TLC. It will now stain strongly positive with 2,4-DNPH, indicating the successful regeneration of the C2-aldehyde.

  • Neutralize carefully with saturated to pH 7.5. Extract repeatedly with 2-MeTHF (due to the high polarity of the product). Dry over , concentrate, and purify by silica gel chromatography (DCM/MeOH gradient) to yield pure 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- .

Part 4: Quantitative Data & Reagent Comparison

Choosing the right synthetic route depends on your lab's capabilities and scale requirements. Below is a comparative summary of the two primary workflows.

RouteStarting MaterialKey ReagentsTemp RequirementAvg. Overall YieldPrimary Yield Loss Risk
A: Lithiation 4-(Hydroxymethyl)thiazoleTBDMS-Cl, -BuLi, DMF, TBAFCryogenic (-78 °C)45 - 55%Aqueous workup during deprotection; thiazole ring fragmentation.
B: Reduction Ethyl 2-formylthiazole-4-carboxylate , , HClAmbient to Reflux65 - 75%Over-reduction of the aldehyde if acetalization is incomplete.

Part 5: References

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation National Center for Biotechnology Information (PMC)[Link]

Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)thiazole-2-carboxaldehyde

Core Synthetic Strategy & Mechanistic Overview The synthesis of 4-(hydroxymethyl)thiazole-2-carboxaldehyde (CAS: 120258-37-1) presents a classic chemoselectivity challenge in heterocyclic chemistry. The target molecule c...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Synthetic Strategy & Mechanistic Overview

The synthesis of 4-(hydroxymethyl)thiazole-2-carboxaldehyde (CAS: 120258-37-1) presents a classic chemoselectivity challenge in heterocyclic chemistry. The target molecule contains both a highly electrophilic C2-carboxaldehyde and a nucleophilic, easily oxidizable C4-hydroxymethyl group.

The most reliable bench-scale and industrial route avoids direct oxidation and instead utilizes the halogen-magnesium exchange of 2-bromo-4-(hydroxymethyl)thiazole followed by formylation[1]. However, the inherent reactivity of the thiazole ring and its functional groups necessitates strict operational controls to prevent side reactions[2].

Mandatory Visualization: Synthetic Workflow & Side Reactions

SynthesisWorkflow SM Starting Material: 2-Bromo-4-(hydroxymethyl)thiazole Prot Step 1: Protection (TBDMS-Cl, Imidazole) SM->Prot Optimal Route Unprot Error Path: No Protection SM->Unprot Common Mistake Grignard Step 2: Metalation (iPrMgCl·LiCl, -20°C) Prot->Grignard Add iPrMgCl Unprot->Grignard Add iPrMgCl Side1 Side Reaction: Alkoxide Precipitation & Reagent Quenching Grignard->Side1 Acidic -OH reacts Formyl Step 3: Formylation (DMF, then H3O+) Grignard->Formyl T < 0°C Side2 Side Reaction: Dimerization (Bis-thiazole) Grignard->Side2 T > 0°C Deprot Step 4: Deprotection (TBAF / AcOH buffer) Formyl->Deprot Protected Aldehyde Side3 Side Reaction: Aldehyde Degradation (Cannizzaro/Acetal) Deprot->Side3 Unbuffered (Strong Base) Target Target Compound: 4-(Hydroxymethyl)thiazole- 2-carboxaldehyde Deprot->Target Buffered pH 6-7

Figure 1: Synthetic workflow and critical side-reaction pathways for the target thiazole.

Frequently Asked Questions (FAQs)

Q: Why can't I directly oxidize 2-methyl-4-(hydroxymethyl)thiazole to the target compound using Selenium Dioxide (SeO₂)? A: While SeO₂ (Riley oxidation) is the standard reagent for oxidizing 2-methylthiazoles to 2-carboxaldehydes, it lacks perfect chemoselectivity. The primary alcohol at the C4 position is highly susceptible to concurrent oxidation. Attempting this without protecting the C4-hydroxyl group inevitably leads to over-oxidation, producing 2-formylthiazole-4-carboxylic acid or a dialdehyde byproduct.

Q: I attempted a Grignard exchange on the unprotected 2-bromo-4-(hydroxymethyl)thiazole, but my formylation yield is near zero. Why? A: Grignard reagents are extremely strong bases. The acidic proton of the unprotected C4-hydroxyl group will instantly quench the Grignard reagent (e.g., iPrMgCl), forming an insoluble magnesium alkoxide complex and liberating propane gas[3]. This not only consumes your stoichiometric metalating agent but also creates a heterogeneous mixture that severely impedes the halogen-metal exchange at the C2 position.

Q: Which protecting group is optimal for the C4-hydroxymethyl position in this workflow? A: A tert-butyldimethylsilyl (TBDMS) ether is highly recommended[4]. Acetate (-OAc) groups are prone to cleavage or acyl migration during the highly nucleophilic Grignard step. TBDMS is robust against strongly basic organometallics and can be cleaved under mildly acidic or buffered fluoride conditions, which protects the sensitive C2-aldehyde from degradation.

Troubleshooting Guide: Critical Side Reactions

Issue 1: Dimerization During Halogen-Magnesium Exchange
  • Symptom: LC-MS analysis of the crude mixture shows a significant mass peak corresponding to a bis-thiazole dimer, alongside the recovery of unreacted starting material.

  • Causality: 2-Bromothiazoles are highly electron-deficient. While the Knochel Turbo-Grignard (iPrMgCl·LiCl) facilitates rapid exchange[1], the resulting 2-metalated thiazole is highly nucleophilic. If the internal reaction temperature rises above 0 °C, the metalated intermediate will attack the unreacted 2-bromothiazole starting material, leading to dimerization.

  • Mitigation: Maintain strictly cryogenic conditions (-20 °C to -10 °C) during the addition of the Grignard reagent and ensure efficient stirring to prevent localized exothermic hotspots.

Issue 2: Aldehyde Degradation During Deprotection
  • Symptom: Formation of a complex, intractable mixture on TLC/NMR after removing the C4-OH protecting group.

  • Causality: The 2-thiazolecarboxaldehyde moiety is highly reactive[2]. Exposure to strong aqueous bases (often used to cleave esters) triggers Cannizzaro-type disproportionation. Conversely, strong aqueous acids can lead to hydration and subsequent acetal oligomerization.

  • Mitigation: Use a buffered fluoride source (e.g., TBAF neutralized with acetic acid) for TBDMS deprotection. Maintaining a near-neutral pH (6.0–7.0) is critical to preserving the integrity of the C2-aldehyde.

Quantitative Data: Protecting Group Compatibility

Protecting GroupStability to iPrMgCl (Metalation)Stability to DMF (Formylation)Deprotection ConditionsAldehyde Survival Rate*
Unprotected (-OH) Poor (Quenches reagent)N/AN/A0%
Acetate (-OAc) Poor (Nucleophilic cleavage)GoodK₂CO₃ / MeOH (pH > 10)< 20% (Cannizzaro)
THP Ether ExcellentGoodPPTS / EtOH (Mild Acid)~ 75%
TBDMS Ether ExcellentExcellentTBAF / AcOH (Buffered)> 95%

*Estimated survival rate of the C2-aldehyde moiety during the respective deprotection step based on empirical stability.

Experimental Protocols (Self-Validating Systems)

The following protocols utilize a TBDMS protection strategy to ensure high fidelity and self-validation at each step.

Protocol A: TBDMS Protection of 2-Bromo-4-(hydroxymethyl)thiazole
  • Rationale: Masks the acidic proton to prevent Grignard quenching[3] and provides a lipophilic handle for easy extraction.

  • Step 1: Dissolve 2-bromo-4-(hydroxymethyl)thiazole (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Step 2: Add imidazole (2.0 eq) and cool to 0 °C. (Causality: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst).

  • Step 3: Add TBDMS-Cl (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

  • Validation Checkpoint (IPC): Quench an aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1). The product should appear as a highly non-polar, UV-active spot (Rf ~0.8), confirming complete consumption of the polar starting material.

  • Step 4: Wash with water, dry over Na₂SO₄, and concentrate.

Protocol B: Halogen-Magnesium Exchange and Formylation
  • Rationale: Utilizes the Knochel exchange method to generate the nucleophilic C2-carbon without harsh lithium reagents, followed by electrophilic trapping[1].

  • Step 1: Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool to -20 °C.

  • Step 2: Dropwise add iPrMgCl·LiCl (1.1 eq, 1.3 M in THF) over 15 minutes. (Causality: The LiCl breaks up polymeric Grignard aggregates, drastically increasing the kinetic rate of the exchange at low temperatures).

  • Step 3: Stir at -20 °C for 30 minutes.

  • Validation Checkpoint (IPC): Quench a 0.1 mL aliquot with iodine (I₂) in THF. GC-MS should show the 2-iodo derivative, confirming complete metalation.

  • Step 4: Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 hour, allowing the temperature to slowly rise to 0 °C.

  • Step 5: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate.

Protocol C: Buffered Deprotection of TBDMS
  • Rationale: Cleaves the silyl ether using the high fluorophilicity of silicon, while the acetic acid buffer prevents base-catalyzed degradation of the newly formed aldehyde[2].

  • Step 1: Dissolve the protected aldehyde (1.0 eq) in THF (0.1 M).

  • Step 2: Prepare a buffered TBAF solution: Mix TBAF (1.0 M in THF, 1.5 eq) with glacial acetic acid (1.5 eq) and stir for 5 minutes.

  • Step 3: Add the buffered TBAF to the reaction mixture at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint (IPC): LC-MS monitoring. The M+H peak should shift from the protected mass to the exact mass of 4-(hydroxymethyl)thiazole-2-carboxaldehyde (m/z 144.0).

  • Step 4: Dilute with brine, extract with EtOAc, dry, and purify via silica gel chromatography.

References

  • The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents (CN100548995C).1

  • CAS 10200-59-6: 2-thiazolecarboxaldehyde. CymitQuimica.2

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews - ACS Publications.4

  • Reactions of Grignard Reagents. Master Organic Chemistry.3

Sources

Troubleshooting

Overcoming low solubility of "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" in organic solvents

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the physicochemical behavior of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the physicochemical behavior of highly functionalized heterocycles. This guide is specifically engineered to help you troubleshoot and overcome the low organic solubility of 4-(hydroxymethyl)thiazole-2-carboxaldehyde .

The Causality of Insolubility: An Expert Perspective

To solve a solubility issue, we must first understand its thermodynamic root. 4-(hydroxymethyl)thiazole-2-carboxaldehyde is notoriously difficult to dissolve in standard, non-polar, or moderately polar organic solvents (such as hexanes, toluene, or dichloromethane).

This is not an anomaly; it is a predictable consequence of its molecular architecture. The molecule contains a thiazole nitrogen (hydrogen bond acceptor), an aldehyde carbonyl (hydrogen bond acceptor), and a primary hydroxymethyl group (strong hydrogen bond donor and acceptor). This dense arrangement of polar functional groups facilitates a robust intermolecular hydrogen-bonding network. When you attempt to dissolve this compound in a solvent like dichloromethane (DCM), the solvent's dielectric constant is insufficient to overcome the lattice energy of these intermolecular interactions. To achieve dissolution, you must either disrupt this network using solvent engineering or permanently/temporarily mask the hydrogen-bond donor via chemical derivatization.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out of dichloromethane (DCM) or tetrahydrofuran (THF) during reactions? A: As the reaction progresses or as temperature fluctuates, the dynamic equilibrium of solvation shifts. Because the solute-solute hydrogen bonds are thermodynamically more stable than the solute-solvent interactions in DCM or THF, the compound aggregates and precipitates.

Q: Can I just heat the suspension or use sonication to force dissolution? A: While mild sonication can help break up macroscopic aggregates, prolonged heating is highly risky. Thiazole-2-carboxaldehyde derivatives are chemically reactive and can undergo unwanted side reactions, such as Baylis–Hillman-type dimerizations or oxidations, especially if trace amines or bases are present in the matrix[1].

Q: What is the most reliable method for multi-step organic synthesis requiring non-polar media? A: O-protection. By converting the protic hydroxymethyl group into a lipophilic silyl ether (e.g., using TBS-Cl), you eliminate the primary hydrogen-bond donor. This drastically shifts the partition coefficient, rendering the molecule highly soluble in lipophilic organic solvents[2].

Solubilization Decision Matrix

Before altering your protocol, use the following decision tree to determine whether you should use solvent engineering or chemical derivatization based on your downstream chemistry.

SolubilizationDecision Start 4-(Hydroxymethyl)thiazole-2-carboxaldehyde Insoluble in Target Solvent CheckRxn Is the reaction compatible with protic/highly polar solvents? Start->CheckRxn YesPolar Yes (e.g., Reductive Amination) CheckRxn->YesPolar Yes NoPolar No (e.g., Grignard, Wittig) CheckRxn->NoPolar No CoSolvent Strategy A: Co-Solvent System (Use 5-10% MeOH in DCM/THF) YesPolar->CoSolvent Protect Strategy B: Chemical Derivatization (TBS-Cl Protection of -OH) NoPolar->Protect

Decision tree for selecting a solubilization strategy based on reaction compatibility.

Quantitative Solubility Profiles

To minimize trial and error, refer to the following synthesized data table for the solubility behavior of 4-(hydroxymethyl)thiazole-2-carboxaldehyde across various solvent systems.

Solvent SystemDielectric Constant (ε)Estimated SolubilityRecommended Use Case
Hexane 2.0InsolubleAnti-solvent for recrystallization.
Dichloromethane (DCM) 9.1Very Low (<5 mg/mL)Not recommended without derivatization.
Tetrahydrofuran (THF) 7.5Low (~10 mg/mL)Grignard/Wittig reactions (requires high dilution).
DCM / Methanol (9:1) ~12.0Moderate (~50 mg/mL)Reductive aminations; mild coupling reactions.
N,N-Dimethylformamide (DMF) 38.3High (>100 mg/mL)SN2 reactions; Silyl protection workflows.
Dimethyl Sulfoxide (DMSO) 46.7Very High (>200 mg/mL)Stock solution preparation for biological assays.

Troubleshooting Workflows & Self-Validating Protocols

Workflow A: Co-Solvent Disruption (Solvent Engineering)

If your reaction tolerates protic species (e.g., imine formation or reductive amination), you can disrupt the intermolecular hydrogen bonding by introducing a protic co-solvent.

Step-by-Step Protocol:

  • Suspend 1.0 eq of 4-(hydroxymethyl)thiazole-2-carboxaldehyde in the primary organic solvent (e.g., DCM) to create a slurry.

  • Titrate anhydrous Methanol (MeOH) dropwise into the stirring suspension at room temperature.

  • Equilibrate: Allow the mixture to stir for 5 minutes after every 2% volume addition of MeOH. Complete dissolution typically occurs between 5% and 10% v/v MeOH.

  • Self-Validation Check: Ensure the solution is optically clear. Caution: Because the molecule contains an aldehyde, prolonged exposure to MeOH under acidic conditions can lead to unwanted dimethyl acetal formation. Verify the integrity of your aldehyde via TLC (using a 2,4-DNPH stain) before proceeding with the main reaction.

Workflow B: Chemical Derivatization (O-Silylation)

If your downstream chemistry involves strongly basic or nucleophilic organometallic reagents (e.g., Grignard reagents, Wittig olefinations), protic co-solvents will quench the reaction. You must permanently mask the hydroxyl group. tert-Butyldimethylsilyl (TBS) protection is the gold standard for hydroxymethylthiazoles[2].

DerivatizationPathway Substrate 4-(hydroxymethyl)thiazole -2-carboxaldehyde (Highly Polar, Insoluble) Reagents TBS-Cl, Imidazole DMF, 0°C to RT Substrate->Reagents Product 4-((TBS-oxy)methyl)thiazole -2-carboxaldehyde (Lipophilic, Soluble in DCM) Reagents->Product

Chemical derivatization pathway using TBS-Cl to enhance organic solubility.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(hydroxymethyl)thiazole-2-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration). The high dielectric constant of DMF will easily solvate the compound.

  • Catalysis & Base: Add Imidazole (2.2 eq) to the solution and stir until completely dissolved. Imidazole acts as both a nucleophilic catalyst and an acid scavenger.

  • Protection: Cool the reaction flask to 0 °C using an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in portions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3 times with Ethyl Acetate or Hexanes. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Attempt to dissolve a small aliquot of the crude product in pure hexanes. The TBS-protected intermediate will dissolve instantly, whereas any unreacted starting material will remain as a visible suspension.

References

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS (WO2011090935A1). Google Patents.

Sources

Optimization

Technical Support Center: Hydroxymethyl Protection Strategies for 4-(Hydroxymethyl)thiazole-2-carboxaldehyde

Welcome to the Technical Support and Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when protecting the prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when protecting the primary alcohol in 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- .

The structural complexity of this molecule lies in its trifunctional nature: a highly electrophilic C2-aldehyde , a nucleophilic C4-hydroxymethyl group , and a Lewis basic thiazole nitrogen . Modifying the alcohol without triggering aldehyde degradation or nitrogen coordination requires precise orthogonal strategies[1].

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is the tert-Butyldimethylsilyl (TBS) group the gold standard for this specific thiazole derivative? A1: The C2-aldehyde on the thiazole ring is highly reactive. Attempting to protect the C4-hydroxymethyl group using strongly basic conditions (e.g., Benzyl bromide with NaH) will trigger base-catalyzed side reactions, such as Cannizzaro-type disproportionation of the aldehyde. Conversely, strongly acidic conditions (e.g., installing a THP acetal using p TSA) lead to protonation of the thiazole nitrogen, drastically altering solubility and potentially causing competitive acetalization of the C2-aldehyde[2]. The TBS group is installed under mild, weakly basic conditions (Imidazole/DMF) that are completely orthogonal to the aldehyde, making it the optimal choice.

Q2: I am observing incomplete silylation even after 12 hours. Does the thiazole ring interfere? A2: Yes. The thiazole nitrogen is a competitive Lewis base. It can transiently coordinate with the silylating agent (TBS-Cl) or the silicon intermediate, sequestering the reagent and stalling the reaction[3]. This is why standard protocols often fail to reach completion. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst to bypass this coordination sink, driving the reaction forward.

Q3: Can I use unbuffered TBAF to deprotect the TBS ether later in my synthesis? A3: It is highly discouraged. Commercial Tetrabutylammonium fluoride (TBAF) is quite basic. In the presence of the electrophilic C2-aldehyde, the basicity of TBAF can induce decomposition or unwanted condensation reactions. You must buffer the TBAF with acetic acid (AcOH) to neutralize the basicity while maintaining the nucleophilic fluoride required to cleave the strong Si-O bond[2].

Quantitative Strategy Comparison

To aid in your experimental design, the following table summarizes the quantitative data and chemoselective viability of various protecting groups (PG) for this specific substrate.

Protecting Group StrategyReagents & ConditionsExpected YieldAldehyde OrthogonalityDeprotection ConditionsViability Score
TBS (Silyl Ether) TBS-Cl, Imidazole, DMAP, DMF88 - 95%Excellent (No reaction with CHO)TBAF/AcOH or mild acid[4]Optimal
Acetate (Ester) Ac 2​ O, Pyridine, DCM80 - 90%Good (Mild conditions)K 2​ CO 3​ , MeOHHigh
THP (Acetal) DHP, p TSA, DCM50 - 65%Poor (Acid triggers CHO acetalization)PPTS, EtOH, HeatLow
Benzyl (Ether) BnBr, NaH, THF< 20%Very Poor (Base degrades CHO)H 2​ , Pd/C (Reduces CHO)Do Not Use

Workflow & Logical Decision Matrix

The following Graphviz diagram outlines the logical workflow for selecting and troubleshooting the protection of 4-(hydroxymethyl)thiazole-2-carboxaldehyde.

PG_Logic Start Substrate: 4-(Hydroxymethyl)thiazole- 2-carboxaldehyde Q1 Will the C2-Aldehyde be reacted in the next step? Start->Q1 Yes_Ald Yes (e.g., Wittig, Reductive Amination) Q1->Yes_Ald Target: Alcohol No_Ald No (Aldehyde must be preserved) Q1->No_Ald Target: Aldehyde PG_TBS Protect -OH as TBS Ether (TBS-Cl, Imidazole, DMF) Yes_Ald->PG_TBS PG_Acetal Protect Aldehyde First (e.g., as 1,3-Dioxolane) No_Ald->PG_Acetal Trouble1 Troubleshooting: Incomplete Silylation? PG_TBS->Trouble1 Fix1 Add cat. DMAP (0.1 eq) to overcome N-coordination Trouble1->Fix1 Causality Fix Deprotect Deprotection Phase: Use Buffered TBAF/AcOH Fix1->Deprotect Post-Synthesis

Figure 1: Decision matrix and troubleshooting workflow for the chemoselective protection of the hydroxymethyl group.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific checkpoints, you can verify the success of the reaction mechanistically before proceeding to the next step.

Protocol A: Chemoselective TBS Protection of the Hydroxymethyl Group

Objective: Selectively silylate the C4-primary alcohol without inducing aldehyde enolization or condensation.

Materials:

  • 4-(hydroxymethyl)thiazole-2-carboxaldehyde (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

  • Imidazole (2.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the thiazole substrate in anhydrous DMF. Causality: DMF stabilizes the polar transition state of the silylation, while argon prevents hydrolysis of the moisture-sensitive TBS-Cl.

  • Base Addition: Add Imidazole and DMAP to the solution and stir for 5 minutes at 0 °C.

  • Silylation: Add TBS-Cl portion-wise. The solution may become slightly cloudy as imidazolium chloride precipitates.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours at room temperature, spot the reaction on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

    • Observation: The starting material is highly polar (hydroxyl group) and will sit low on the plate ( Rf​≈0.15 ). The product, lacking the hydrogen-bond donor, will migrate significantly higher ( Rf​≈0.70 ). Both spots are UV-active. If the lower spot persists, the thiazole nitrogen has likely sequestered the silicon intermediate. Action: Spike with an additional 0.2 equiv of TBS-Cl.

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NH 4​ Cl. Extract with Diethyl Ether ( ). Causality: Ether is preferred over DCM here to easily wash away the DMF in the aqueous layer.

  • Self-Validation Checkpoint 2 (Aqueous Wash): Wash the combined organic layers vigorously with water ( ) and brine ( ). This validates the complete removal of DMF and imidazole, which would otherwise ruin subsequent organometallic steps.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the protected aldehyde.

Protocol B: Aldehyde-Safe Deprotection of the TBS Ether

Objective: Cleave the Si-O bond to regenerate the primary alcohol without subjecting the C2-aldehyde to basic degradation[1].

Materials:

  • TBS-protected thiazole substrate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 equiv)

  • Glacial Acetic Acid (AcOH) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Buffer Preparation: In a separate dry vial, mix the TBAF solution with Glacial Acetic Acid and stir for 15 minutes at room temperature. Causality: This pre-mixing generates a TBAF/AcOH complex. The fluoride ion remains nucleophilic enough to attack the silicon atom, but the basicity is neutralized, preventing base-catalyzed destruction of the C2-aldehyde[2].

  • Reaction: Dissolve the protected substrate in THF and cool to 0 °C. Dropwise add the buffered TBAF solution.

  • Self-Validation Checkpoint 3 (Reaction Monitoring): The driving force of this reaction is the formation of the extremely strong Si-F bond (~135 kcal/mol) compared to the Si-O bond (~110 kcal/mol). Monitor via TLC (50% EtOAc/Hexanes). The high- Rf​ starting material should cleanly convert back to the low- Rf​ alcohol. If multiple low- Rf​ spots appear, the aldehyde is degrading; verify your buffer stoichiometry.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.

References

  • Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.] Source: DOKUMEN.PUB URL:[Link]

  • Silyl Protective Groups Source: Chem-Station Int. Ed. URL:[Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies Source: Books Gateway - Royal Society of Chemistry URL:[Link]

  • LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

Welcome to the Technical Support Center for the synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9)[1]. This guide is engineered for researchers and drug development professionals who require rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 466686-75-9)[1]. This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-yielding synthetic routes for highly functionalized thiazole building blocks.

System Overview & Mechanistic Rationale

Direct C2-formylation of 4-(hydroxymethyl)thiazole is synthetically unviable because the free hydroxyl proton will rapidly quench any organometallic base, leading to reagent depletion and complex mixtures. To bypass this, we utilize a three-step sequence: Silyl Protection → C2-Lithiation/Formylation → Buffered Deprotection .

The critical juncture of this workflow is the C2-lithiation. As established in foundational thiazole methodologies, the in situ generation of 2-lithiothiazole requires strict cryogenic control (≤ −70 °C) prior to coupling with an electrophile like N,N-dimethylformamide (DMF)[2]. If the temperature rises, the lithiated thiazole undergoes rapid ring-opening fragmentation into a reactive thiolate-isonitrile species, destroying the yield.

Synthetic Workflow Diagram

G A 4-(hydroxymethyl)thiazole (Starting Material) B Step 1: OH Protection (TBSCl, Imidazole, DMF) A->B C 4-(TBS-oxymethyl)thiazole (Protected Intermediate) B->C D Step 2a: C2-Lithiation (n-BuLi, THF, -78 °C) C->D E 2-Lithio-4-(TBS-oxymethyl)thiazole (Transient Species) D->E F Step 2b: Formylation (Anhydrous DMF quench) E->F G Protected Target (TBS-ether Aldehyde) F->G H Step 3: Deprotection (TBAF/AcOH or HCl/THF) G->H I 4-(hydroxymethyl)thiazole-2-carboxaldehyde (Final Product) H->I

Figure 1: Three-step synthetic workflow for 4-(hydroxymethyl)thiazole-2-carboxaldehyde.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Silyl Protection of the Hydroxyl Group

Causality: The tert-butyldimethylsilyl (TBS) group is chosen over acetate or benzyl ethers because it is completely inert to strong nucleophilic bases (n-BuLi) and can be cleaved under mild conditions that do not harm the sensitive product aldehyde ().

  • Dissolve 4-(hydroxymethyl)thiazole (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Add TBSCl (1.2 eq) portion-wise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Run TLC (Hexanes:EtOAc 3:1). The product should appear as a highly non-polar spot (Rf ~0.8). ¹H-NMR must show a large singlet at ~0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl).

Step 2: C2-Lithiation and Formylation
  • Dissolve 4-(TBS-oxymethyl)thiazole (1.0 eq) in anhydrous THF (0.2 M) under a strict N₂ or Ar atmosphere.

  • Cool the reaction flask to exactly −78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe pump over 20 minutes, ensuring the internal temperature never exceeds −70 °C. Stir for 30 minutes at −78 °C.

  • Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at −78 °C, then slowly warm to −20 °C over 30 minutes.

  • Quench aggressively with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography.

  • Validation Checkpoint: Take a 0.1 mL pre-quench aliquot and quench with D₂O. Crude ¹H-NMR must show >95% disappearance of the C2-proton (typically ~8.8 ppm). The final isolated product must exhibit a distinct aldehyde proton singlet at ~9.9 ppm.

Step 3: Buffered Deprotection
  • Prepare a buffered fluoride solution by mixing TBAF (1.0 M in THF, 1.2 eq) with glacial acetic acid (1.2 eq) at 0 °C for 15 minutes.

  • Dissolve the protected aldehyde (1.0 eq) in THF (0.1 M) and cool to 0 °C.

  • Add the buffered TBAF solution dropwise. Stir at 0 °C for 2 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate.

  • Validation Checkpoint: ¹H-NMR must show the disappearance of the TBS signals (0.9 ppm and 0.1 ppm) while retaining the aldehyde singlet at ~9.9 ppm.

Quantitative Optimization Data

The table below summarizes the optimization of the critical C2-formylation step (Step 2). Maintaining cryogenic temperatures and precise stoichiometry is paramount to maximizing yield.

EntryTemp (°C)n-BuLi (eq)DMF (eq)Yield (%)Mechanistic Observation
1 -78 1.05 1.5 84 Optimal conditions; clean conversion to target.
2-401.051.531Severe yield drop; ring-opening fragmentation observed.
3-781.501.558Excess base led to di-lithiation and complex side products.
4-781.053.079Good yield, but excess DMF complicated purification.
5-780.901.562Incomplete lithiation; recovered unreacted starting material.

Troubleshooting & FAQs

Q: During the lithiation step, my reaction mixture turns dark brown/black, and my yield is extremely low. What is happening? A: You are observing base-catalyzed ring fragmentation. Thiazoles are highly sensitive to strong bases. If the internal temperature of your reaction rises above −60 °C during the n-BuLi addition, the 2-lithiothiazole intermediate undergoes an electrocyclic ring-opening to form a thiolate-isonitrile species[2]. Solution: Ensure strict cryogenic control. Pre-cool your n-BuLi solution if necessary, use a syringe pump for addition, and monitor the internal temperature of the flask, not just the bath.

Q: My formylation yield is stuck at 50%, and I am recovering unreacted starting material. How can I push the conversion? A: This is almost always caused by moisture in the THF/DMF or degraded n-BuLi. Water will instantly protonate the 2-lithio intermediate back to the starting material. Solution: Titrate your n-BuLi batch using diphenylacetic acid before use to ensure accurate molarity. Distill your DMF over BaO or store it over activated 4Å molecular sieves for at least 48 hours prior to the reaction.

Q: During the final TBAF deprotection, my aldehyde product disappears or forms a complex mixture. Why? A: Standard commercial TBAF is quite basic (often containing hydroxide impurities). The 2-thiazolecarboxaldehyde is highly electrophilic and sensitive to basic conditions, leading to aldol-type condensations or Cannizzaro-like disproportionation (). Solution: Buffer the TBAF with an equimolar amount of acetic acid prior to addition (as outlined in Step 3). This attenuates the basicity while maintaining sufficient fluoride nucleophilicity to cleave the Si-O bond. Alternatively, use mild acidic conditions (e.g., 1N HCl in THF/Water).

References

  • Dondoni, A.; Marra, A. "Thiazole-Mediated Synthetic Methodology." Chemical Reviews, American Chemical Society, 2004.[Link]

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972.[Link]

  • Wuts, P. G. M.; Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley, 2006.[Link]

Sources

Optimization

Technical Support Center: Characterization of 4-(Hydroxymethyl)thiazole-2-carbaldehyde

Welcome to the Technical Support Center for 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde (CAS 466686-75-9)[1]. As a highly functionalized heterocyclic building block, this compound is invaluable in drug discovery and or...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde (CAS 466686-75-9)[1]. As a highly functionalized heterocyclic building block, this compound is invaluable in drug discovery and organic synthesis. However, the juxtaposition of a highly electrophilic thiazole-2-carbaldehyde moiety[2] and a nucleophilic primary alcohol creates a reactive system that frequently presents characterization challenges.

This guide is designed by our Senior Application Scientists to help researchers troubleshoot common anomalies in NMR, Mass Spectrometry (MS), and chromatographic purification. By understanding the underlying mechanistic causality of these issues, you can prevent analytical artifacts and ensure the integrity of your experimental data.

Part 1: Troubleshooting FAQs

Q1: Why does my 1 H NMR spectrum show a complex mixture with missing or broadened aldehyde peaks (~9.8–10.2 ppm)?

The Causality: This is rarely a purity issue; it is almost always a solvent-induced artifact. The sp 2 nitrogen at the 3-position of the thiazole ring exerts a strong inductive and resonance electron-withdrawing effect, rendering the C2-carbonyl carbon exceptionally electrophilic[3]. When exposed to trace water in standard NMR solvents (e.g., CDCl 3​ ), the aldehyde rapidly undergoes hydration to form a gem-diol. Furthermore, at high concentrations, the 4-hydroxymethyl group can competitively attack the aldehyde of an adjacent molecule, leading to intermolecular hemiacetal formation and oligomerization[2]. The Solution: You must suppress nucleophilic attack by using strictly anhydrous, non-nucleophilic environments. Switch to anhydrous DMSO- d6​ or CD 3​ CN stored over activated 3Å molecular sieves.

Q2: In LC-MS (ESI+), I cannot find the expected [M+H] + peak at m/z 144. Instead, the base peak is m/z 126. Did my compound degrade in the vial?

The Causality: Not necessarily. The hydroxymethyl group on the thiazole ring is highly susceptible to in-source fragmentation during electrospray ionization (ESI). The molecule easily loses water (-18 Da) to form a resonance-stabilized methyl cation on the thiazole ring[4]. Additionally, thiazole-2-carbaldehydes can undergo the loss of carbon monoxide (-28 Da) under high collision energies[2]. The Solution: This is an analytical artifact caused by hard ionization parameters. To observe the intact molecular ion, you must lower the capillary temperature and fragmentor voltage, or switch to a softer ionization technique like APCI.

Q3: My compound streaks heavily on normal-phase silica gel, and the recovered yield is low. How can I improve recovery?

The Causality: Standard silica gel is slightly acidic (pH ~4.5-5.5). This acidic surface catalyzes two distinct chemical degradation pathways: 1) the intermolecular reaction between the aldehyde and the hydroxymethyl group to form oligomeric hemiacetals, and 2) the air oxidation of the aldehyde to thiazole-2-carboxylic acid[2]. The Solution: Passivate the silica gel to neutralize surface silanols. Pre-treat your column with 1% triethylamine (Et 3​ N) in your starting solvent mixture, or bypass normal-phase entirely by switching to Reverse-Phase (C18) chromatography using neutral pH eluents.

Part 2: Quantitative Data Summary

To aid in rapid spectral verification, the following table summarizes the expected analytical signals versus common degradation/artifact signals.

Analytical MethodTarget Molecule SignalArtifact / Degradation SignalMechanistic Cause
1 H NMR (DMSO- d6​ ) ~9.90 ppm (s, 1H, CHO)~6.00 ppm (s, 1H, CH(OH) 2​ )Hydration (Gem-diol formation) due to trace water.
1 H NMR (DMSO- d6​ ) ~4.70 ppm (d, 2H, CH 2​ OH)Broad multiplet ~4.5–5.0 ppmIntermolecular hemiacetal oligomerization.
LC-MS (ESI+) m/z 144[M+H] + m/z 126 [M+H-H 2​ O] + In-source dehydration of the hydroxymethyl group.
LC-MS (ESI+) m/z 144 [M+H] + m/z 160[M+H] + Air oxidation to thiazole-2-carboxylic acid[2].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your characterization, every protocol must include a self-validating control step to differentiate between instrument errors and true chemical phenomena.

Protocol A: Anhydrous NMR Sample Preparation

Objective: Prevent hydration and hemiacetal formation during NMR acquisition.

  • Solvent Preparation: Add activated 3Å molecular sieves to a new ampoule of DMSO- d6​ 24 hours prior to use. Purge the headspace with dry Argon.

  • Sample Dissolution: Dissolve 5 mg of 4-(hydroxymethyl)thiazole-2-carbaldehyde in 0.6 mL of the dried DMSO- d6​ . Keep the concentration low (<10 mM) to kinetically disfavor intermolecular hemiacetal formation.

  • Self-Validation Step (Internal Standard): Spike the sample with 1 µL of anhydrous mesitylene.

  • Acquisition & Verification: Acquire the 1 H NMR spectrum. Validation logic: If the mesitylene peaks are sharp but the thiazole aldehyde peak (~9.90 ppm) is broad or missing, the issue is confirmed as chemical hydration/oligomerization, ruling out magnetic field inhomogeneity (poor shimming).

Protocol B: Soft-Ionization LC-MS Workflow

Objective: Preserve the fragile [M+H] + ion during mass spectrometry.

  • Mobile Phase Setup: Use LC-MS grade Water/Acetonitrile. Crucial: Avoid acidic modifiers like 0.1% Formic Acid, which catalyze in-source dehydration. Use neutral eluents or 5 mM Ammonium Acetate.

  • Source Tuning: Lower the ESI capillary temperature to 250°C (down from the standard 300-350°C) and reduce the fragmentor/cone voltage to 70V.

  • Self-Validation Step (System Suitability): Inject a stable standard (e.g., Caffeine, m/z 195) immediately before your sample.

  • Acquisition & Verification: Validation logic: If caffeine shows the correct [M+H] + without excessive fragmentation, the instrument parameters are verified. If the thiazole sample still predominantly shows m/z 126, it confirms that the dehydration is an inherent structural property of the compound under those specific physical conditions, not a general instrument tuning failure.

Part 4: Mechanistic Visualization

The following diagram maps the divergence between the intact target molecule and its environment-dependent analytical artifacts and degradation products.

G cluster_0 Analytical Artifacts (MS & NMR) cluster_1 Chemical Degradation Pathways A 4-(Hydroxymethyl)thiazole-2-carbaldehyde Target Molecule (m/z 144) B Gem-diol (Hydrate) NMR Artifact A->B Trace H2O in NMR Solvent C [M+H-H2O]+ (m/z 126) ESI-MS In-Source Fragment A->C High Fragmentor Voltage (MS) D Thiazole-2-carboxylic acid Air Oxidation Product A->D O2 Exposure (Improper Storage) E Intermolecular Hemiacetal Oligomerization A->E High Concentration & Acidic Media

Degradation and artifact pathways of 4-(hydroxymethyl)thiazole-2-carbaldehyde during analysis.

References

  • Fluorochem. "4-(HYDROXYMETHYL)THIAZOLE-2-CARBALDEHYDE (CAS 466686-75-9)". Fluorochem Product Catalog. 1

  • Benchchem. "Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers". Benchchem Technical Guides. 2

  • Semantic Scholar. "1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole". ARKIVOC. 4

  • ACS Publications. "n-Type Organic Field-Effect Transistors with High Electron Mobilities Based on Thiazole−Thiazolothiazole Conjugated Molecules". Chemistry of Materials. 3

Sources

Troubleshooting

Technical Support Center: Safeguarding the Integrity of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

Welcome to the technical support center for "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-". This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-". This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the oxidation of the aldehyde functional group in this versatile heterocyclic compound. As a molecule with both a reactive aldehyde and a primary alcohol, understanding its stability and proper handling is paramount to ensure the reliability and reproducibility of your experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the chemical integrity of your material.

The Challenge: The Dual Nature of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

The chemical structure of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- presents a unique stability challenge. The aldehyde group is highly susceptible to oxidation, which can readily convert it to the corresponding carboxylic acid. This degradation pathway can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of impurities. The thiazole ring, a common scaffold in pharmacologically active compounds, and the hydroxymethyl group can also influence the molecule's reactivity and stability.

The primary degradation pathway of concern is the oxidation of the aldehyde to a carboxylic acid. This seemingly minor transformation can have profound consequences on your research, leading to:

  • Altered Reactivity: The carboxylic acid will not undergo the desired reactions of the aldehyde, such as reductive amination or Wittig reactions, leading to failed or low-yielding syntheses.

  • Inaccurate Biological Data: If the compound is used in biological assays, the presence of the carboxylic acid impurity can lead to misleading results, as it will have different binding affinities and pharmacological properties.

  • Complicated Purification: The presence of the polar carboxylic acid can complicate the purification of your desired product.

This guide will equip you with the knowledge and practical steps to mitigate these risks.

Troubleshooting Guide: Identifying and Addressing Aldehyde Oxidation

This section provides a question-and-answer formatted troubleshooting guide to help you diagnose and resolve common issues related to the oxidation of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Q1: My reaction yield is consistently low when using 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-. Could oxidation be the culprit?

A1: Yes, low reaction yields are a common symptom of using a degraded starting material. If the aldehyde has been oxidized to a carboxylic acid, it will not participate in typical aldehyde reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, it is crucial to assess the purity of your 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-. This can be done using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet between δ 9-10 ppm. The presence of a new, broad singlet in the δ 10-13 ppm region could indicate the formation of the carboxylic acid proton. Monitoring the integration of these signals can provide a quantitative measure of oxidation.[1][2][3]

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the aldehyde from the more polar carboxylic acid. The appearance of a new, earlier-eluting peak is a strong indicator of oxidation.[4][5][6][7]

  • Implement Proper Handling Techniques: Ensure that you are handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8][9][10][11][12] Use dry, clean glassware and degassed solvents.[8]

Q2: I've noticed a change in the physical appearance of my 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- upon storage (e.g., color change, solidification). What does this signify?

A2: A change in physical appearance is a strong indicator of degradation. Aldehydes, especially when impure, can undergo polymerization or oxidation, leading to discoloration (often yellowing or browning) and changes in physical state.[13]

Troubleshooting Steps:

  • Confirm Identity and Purity: Use analytical techniques like NMR or HPLC as described above to confirm the identity and purity of the material.

  • Review Storage Conditions: Ensure the compound is stored according to the recommendations in the "Storage and Handling" section below. Improper storage is a primary cause of degradation.[8][14]

Q3: My analytical data (NMR or HPLC) shows the presence of an impurity. How can I confirm it is the corresponding carboxylic acid?

A3: Confirmation of the impurity's identity is key.

Troubleshooting Steps:

  • Spiking Experiment (HPLC): If you have a standard of the corresponding carboxylic acid, you can perform a spiking experiment. Add a small amount of the carboxylic acid standard to your sample and re-analyze by HPLC. If the peak corresponding to the impurity increases in size, it confirms the identity.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) can provide definitive structural information about the impurity.[7]

  • Forced Degradation Study: You can intentionally degrade a small sample of your pure aldehyde (e.g., by exposing it to air or a mild oxidant) and compare the analytical data of the degraded sample to your original material.[14]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-?

A: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Cool, typically 2-8°C.[8]

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[8]

  • Container: In a tightly sealed, light-resistant container (e.g., amber glass vial with a secure cap).

  • Purity: Ensure the compound is of high purity, as impurities can catalyze degradation.

Q: Can I use an antioxidant to prevent oxidation during my reaction?

A: Yes, adding a radical scavenger can be an effective strategy, provided it does not interfere with your desired reaction.

  • Butylated Hydroxytoluene (BHT): BHT is a common antioxidant used to stabilize organic compounds, including aldehydes.[15][16][17] A typical concentration is around 0.1% (w/w).[16][17]

  • Compatibility Check: Before adding any stabilizer, it is crucial to ensure it is compatible with your reaction conditions and will not lead to unwanted side products.

Q: How can I purify 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- if it has partially oxidized?

A: If a small amount of the carboxylic acid has formed, purification may be possible via flash column chromatography on silica gel. The aldehyde is less polar than the carboxylic acid and will elute first. However, it is important to use a non-polar eluent system and work quickly to minimize further degradation on the silica gel. Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can sometimes be beneficial.[18]

Experimental Protocols

Protocol 1: Handling and Dispensing of Air-Sensitive 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

This protocol outlines the best practices for handling the compound to minimize exposure to atmospheric oxygen.

Materials:

  • 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in a septum-sealed vial

  • Dry, oven-dried glassware (e.g., reaction flask with a septum)

  • Source of dry inert gas (argon or nitrogen) with a manifold or balloon setup[10][11]

  • Dry, clean syringes and needles[9]

  • Degassed solvent

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble your reaction apparatus and purge with inert gas for several minutes. Maintain a slight positive pressure of inert gas throughout the procedure.[11]

  • Solvent Degassing: If using a solvent, ensure it has been properly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[10]

  • Compound Dispensing: a. Pierce the septum of the 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- vial with a needle connected to the inert gas source to create a positive pressure. b. Using a second, dry syringe, pierce the septum and withdraw the desired amount of the compound. c. Transfer the compound to your reaction flask, which is already under an inert atmosphere.

Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)

This protocol describes the addition of BHT as an antioxidant to a solution of the aldehyde.

Materials:

  • 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent

Procedure:

  • Prepare a stock solution of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in your desired anhydrous solvent under an inert atmosphere.

  • Add BHT to the solution to a final concentration of 0.1% (w/w). For example, for every 1 gram of the aldehyde solution, add 1 mg of BHT.

  • Store the stabilized solution under the recommended conditions (cool, dark, and under an inert atmosphere).

Data Presentation

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down the rate of oxidation and potential polymerization.[8]
Storage Atmosphere Dry Argon or NitrogenPrevents contact with atmospheric oxygen, the primary oxidizing agent.[8][10]
Container Tightly sealed, amber glass vialProtects from light, which can catalyze degradation, and prevents moisture ingress.
Antioxidant (optional) 0.1% (w/w) BHTScavenges free radicals that can initiate oxidation.[16][17]

Visualization of Concepts

Oxidation_Prevention cluster_storage Storage Best Practices cluster_handling Handling Procedures cluster_stabilization Chemical Stabilization Cool (2-8°C) Cool (2-8°C) Aldehyde Aldehyde Cool (2-8°C)->Aldehyde Prevents Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Aldehyde Protects Dark Container Dark Container Dark Container->Aldehyde Shields Dry Glassware Dry Glassware Dry Glassware->Aldehyde Maintains Integrity Degassed Solvents Degassed Solvents Degassed Solvents->Aldehyde Reduces O2 Exposure Inert Gas Blanket Inert Gas Blanket Inert Gas Blanket->Aldehyde During Reaction Antioxidant (e.g., BHT) Antioxidant (e.g., BHT) Antioxidant (e.g., BHT)->Aldehyde Inhibits Carboxylic Acid (Oxidized Product) Carboxylic Acid (Oxidized Product) Aldehyde->Carboxylic Acid (Oxidized Product) O2, light, heat

Caption: Workflow for preventing the oxidation of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Troubleshooting_Workflow Start Start Low Yield or Unexpected Product Low Yield or Unexpected Product Start->Low Yield or Unexpected Product Check Purity of Starting Material Check Purity of Starting Material Low Yield or Unexpected Product->Check Purity of Starting Material NMR Spectroscopy NMR Spectroscopy Check Purity of Starting Material->NMR Spectroscopy HPLC Analysis HPLC Analysis Check Purity of Starting Material->HPLC Analysis Impurity Detected? Impurity Detected? NMR Spectroscopy->Impurity Detected? HPLC Analysis->Impurity Detected? Review Storage and Handling Review Storage and Handling Impurity Detected?->Review Storage and Handling Yes No Impurity No Impurity Impurity Detected?->No Impurity No Purify or Obtain New Material Purify or Obtain New Material Review Storage and Handling->Purify or Obtain New Material Proceed with Reaction Proceed with Reaction Purify or Obtain New Material->Proceed with Reaction No Impurity->Proceed with Reaction

Caption: Decision tree for troubleshooting unexpected experimental results.

References

  • Wikipedia. (2023). Air-free technique. [Link]

  • University of California, Los Angeles. (2009). Transferring Air-Sensitive Reagents. [Link]

  • S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. [Link]

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Utak. (n.d.). Troubleshooting Guide: Degradation of Analytes in Quality Control Material (QCM). [Link]

  • Reddit. (2024). Use of BHT?. [Link]

  • Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9293. [Link]

  • ChemRxiv. (2022). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4-dinitrobenzaldehyd. [Link]

  • Liu, Y., et al. (2022). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Journal of Thermal Analysis and Calorimetry, 147(23), 13035-13043. [Link]

  • Defense Technical Information Center. (1996). Spectroscopic Determination of the Protonation and Oxidation States of 2,5-Dimercapto-l,3,4-thiadiazole. [Link]

  • Groups.io. (2019). To stabilize aldehydes ....?. [Link]

  • Khan, I., et al. (2016). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. Journal of the Chilean Chemical Society, 61(1), 2795-2799. [Link]

  • ACS Publications. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. [Link]

  • Soininen, P., et al. (2011). NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. Metabolomics, 7(4), 623-631. [Link]

  • MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]

  • ResearchGate. (2005). Monitoring the oxidation of unsaturated oils and formation of oxygenated aldehydes by proton NMR. [Link]

  • Al-Majdoub, Z. M., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Journal of Analytical Science and Technology, 12(1), 1-11. [Link]

  • Jagtap, R. M., & Pardeshi, S. K. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. [Link]

  • Al-Malki, J., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310928. [Link]

  • Iacob, A. T., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 11(11), 2244. [Link]

  • ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]

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Reference Data & Comparative Studies

Validation

"2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" vs. 2-Thiazolecarboxaldehyde reactivity

An In-Depth Guide to the Comparative Reactivity of 2-Thiazolecarboxaldehyde and its 4-(Hydroxymethyl) Derivative Abstract For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly in the fi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 2-Thiazolecarboxaldehyde and its 4-(Hydroxymethyl) Derivative

Abstract

For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly in the fields of medicinal chemistry and materials science, a nuanced understanding of reagent reactivity is paramount. 2-Thiazolecarboxaldehyde is a pivotal building block, valued for the unique electronic properties conferred by its heterocyclic core.[1][2] The introduction of substituents, such as a hydroxymethyl group at the 4-position, creates a derivative—4-(hydroxymethyl)-2-thiazolecarboxaldehyde—with altered reactivity and an additional site for synthetic elaboration. This guide provides an in-depth, objective comparison of the chemical reactivity of these two aldehydes. We will dissect the electronic and steric factors governing their behavior in common synthetic transformations, supported by established chemical principles and representative experimental workflows, to empower scientists in making informed decisions for rational synthetic design.

Molecular Structure and Electronic Landscape

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[3] In thiazole-based aldehydes, this electrophilicity is significantly modulated by the inherent electronic nature of the thiazole ring and the influence of any substituents.

G cluster_0 2-Thiazolecarboxaldehyde cluster_1 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- A A B B

Caption: Chemical structures of the compared aldehydes.

The thiazole ring itself is an electron-deficient heterocycle. The nitrogen atom at position 3 and the sulfur atom at position 1 both exert an inductive electron-withdrawing effect.[4] This effect is most pronounced at the C2 position, which is situated between these two heteroatoms. Consequently, the C2 carbon becomes significantly electron-poor, or "kationoid" in character.[4] When an aldehyde (a carbonyl group) is attached to C2, this strong electron-withdrawing nature of the ring enhances the partial positive charge on the carbonyl carbon, making 2-Thiazolecarboxaldehyde a highly reactive electrophile, susceptible to attack by nucleophiles.[4][5]

The introduction of a 4-(hydroxymethyl) group (-CH₂OH) introduces a counteracting electronic effect. The hydroxymethyl group is generally considered a weak electron-donating group (EDG) via a positive inductive effect (+I).[6] This group pushes electron density into the thiazole ring, which slightly mitigates the ring's overall electron-deficient character. This donated electron density can be relayed through the π-system to the C2 position, thereby marginally reducing the electrophilicity of the attached aldehyde's carbonyl carbon.

G cluster_0 2-Thiazolecarboxaldehyde cluster_1 4-(hydroxymethyl)-2-Thiazolecarboxaldehyde A Thiazole Ring (N and S heteroatoms) B Strong Inductive Withdrawal (-I) A->B exerts C C2-Aldehyde Carbonyl B->C enhances δ+ on D Highly Electrophilic Carbonyl Carbon (High Reactivity) C->D results in E Thiazole Ring (N and S heteroatoms) F Strong Inductive Withdrawal (-I) E->F exerts I C2-Aldehyde Carbonyl F->I net effect on G 4-(hydroxymethyl) Group H Weak Inductive Donation (+I) G->H provides H->I net effect on J Slightly Reduced Electrophilicity (Moderated Reactivity) I->J results in

Caption: Electronic effects influencing aldehyde reactivity.

Therefore, the core hypothesis is: 2-Thiazolecarboxaldehyde will exhibit greater reactivity towards nucleophiles than 4-(hydroxymethyl)-2-thiazolecarboxaldehyde due to the unmitigated electron-withdrawing character of the thiazole ring at the C2 position.

Comparative Reactivity in Key Transformations

The subtle electronic difference between these two molecules manifests as observable variations in reaction rates and yields across a range of common synthetic operations.

Nucleophilic Addition Reactions

This class of reactions is most sensitive to the electrophilicity of the carbonyl carbon.

  • Wittig Reaction: This reaction involves the attack of a phosphorus ylide (a nucleophile) on the aldehyde. The more electrophilic the aldehyde, the faster the reaction proceeds. It is expected that 2-Thiazolecarboxaldehyde will react more rapidly with a given Wittig reagent than its 4-(hydroxymethyl) counterpart.

  • Reduction with Hydride Reagents (e.g., NaBH₄): The reduction of an aldehyde involves the nucleophilic addition of a hydride ion (H⁻). Consequently, the more electron-deficient aldehyde, 2-Thiazolecarboxaldehyde, should be reduced at a faster rate.[5]

  • Baylis-Hillman Reaction: 2-Thiazolecarboxaldehyde is a known substrate for the Baylis-Hillman reaction with acrylates.[7] This reaction is initiated by the nucleophilic attack of a catalyst (e.g., DABCO) on the acrylate, which then attacks the aldehyde. A more electrophilic aldehyde will accelerate this step, leading to a faster overall reaction.

Oxidation Reactions

The oxidation of an aldehyde to a carboxylic acid involves attack at the aldehydic C-H bond. While electronic effects play a role, the difference in reactivity may be less pronounced than in nucleophilic additions. Electron-donating groups can sometimes stabilize the transition state of oxidation.[8] However, the primary determinant remains the susceptibility of the aldehyde. A direct comparative study would be necessary to definitively establish the relative rates of oxidation.

Quantitative Data Summary

Reaction TypeReagent ExampleCompoundPredicted ReactivityRationale
Wittig Reaction (Triphenylphosphoranylidene)acetonitrile2-ThiazolecarboxaldehydeHigher (Faster Rate, Higher Yield)Higher carbonyl electrophilicity.
4-(hydroxymethyl)-2-thiazolecarboxaldehydeLower (Slower Rate, Lower Yield)Reduced electrophilicity due to +I effect of -CH₂OH.
Hydride Reduction Sodium Borohydride (NaBH₄)2-ThiazolecarboxaldehydeHigher (Faster Rate)Higher carbonyl electrophilicity.[5]
4-(hydroxymethyl)-2-thiazolecarboxaldehydeLower (Slower Rate)Reduced electrophilicity due to +I effect of -CH₂OH.
Knoevenagel Condensation Malononitrile2-ThiazolecarboxaldehydeHigher (Faster Rate, Higher Yield)Enhanced susceptibility to nucleophilic attack.[10]
4-(hydroxymethyl)-2-thiazolecarboxaldehydeLower (Slower Rate, Lower Yield)Decreased carbonyl electrophilicity.

Note: These data are representative examples based on expected reactivity trends and are intended for illustrative purposes.

Experimental Protocol: Comparative Wittig Reaction

To empirically validate the predicted reactivity difference, a parallel synthesis experiment can be conducted. This protocol is designed to be self-validating by running the reactions under identical conditions and monitoring their progress simultaneously.

Objective: To compare the rate of olefination of 2-Thiazolecarboxaldehyde and 4-(hydroxymethyl)-2-thiazolecarboxaldehyde via the Wittig reaction.

Materials:

  • 2-Thiazolecarboxaldehyde

  • 4-(hydroxymethyl)-2-thiazolecarboxaldehyde

  • (Triphenylphosphoranylidene)acetonitrile (Wittig Reagent)

  • Anhydrous Toluene

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard workup and purification reagents

Caption: Experimental workflow for the comparative Wittig reaction.

Detailed Procedure:

  • Preparation: In two separate, identical round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars, dissolve (triphenylphosphoranylidene)acetonitrile (1.1 mmol) in 20 mL of anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiation: To Flask A, add 2-Thiazolecarboxaldehyde (1.0 mmol). Simultaneously, add 4-(hydroxymethyl)-2-thiazolecarboxaldehyde (1.0 mmol) to Flask B. Begin stirring both reaction mixtures at room temperature immediately.

  • Monitoring: At t = 15, 30, 60, and 120 minutes, withdraw a small aliquot from each flask using a capillary tube and spot on a single TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The disappearance of the starting aldehyde spot indicates reaction progress.

  • Workup: Once TLC analysis shows complete consumption of the starting material in the faster reaction (predicted to be Flask A), or after a set time (e.g., 4 hours), quench both reactions by adding 20 mL of water.

  • Extraction: Transfer the contents of each flask to a separate separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel. Determine the final isolated yield for each product and confirm their identity via ¹H NMR and mass spectrometry. The comparison of yields at a fixed time point provides a quantitative measure of the relative reactivity.

Conclusion and Synthetic Implications

The electronic properties of the thiazole ring render 2-Thiazolecarboxaldehyde a highly reactive electrophile. The introduction of a 4-(hydroxymethyl) substituent, through its weak electron-donating inductive effect, serves to moderate this reactivity. Consequently, 2-Thiazolecarboxaldehyde is the more reactive species in nucleophilic addition reactions.

For the synthetic chemist, this choice presents a trade-off:

  • For maximum reactivity and rapid transformations at the aldehyde, 2-Thiazolecarboxaldehyde is the superior choice.

  • When a synthetic handle for further functionalization is required, the slightly attenuated reactivity of 4-(hydroxymethyl)-2-thiazolecarboxaldehyde is a small price to pay for the versatility offered by its hydroxyl group. This group can be used for subsequent esterifications, etherifications, or oxidations, enabling the construction of more complex molecular architectures.

Understanding this fundamental structure-reactivity relationship allows for the logical selection of starting materials and the strategic design of synthetic routes, ultimately leading to more efficient and successful research outcomes.

References

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-378. [Link not available, journal source]
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Afrin, S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5641. Available at: [Link]

  • Lone, B. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432. Available at: [Link]

  • Aziz, F., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available at: [Link]

  • Al-Ostath, R. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 154-165. Available at: [Link]

  • Zou, W., et al. (2025). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry. Available at: [Link]

  • Jakab, G. (2022). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 27(19), 6271. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Sharma, V., et al. (2006). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Zeitschrift für Naturforschung B, 61(3), 335-342. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • da Silva, W. R., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(7), 633. Available at: [Link]

  • Bhat, M. A., et al. (2024). Effect of hydroxy groups on structural, electronic, and biological properties of methyl carbazate containing hydroxy benzaldehyde-based imines. A combined experimental and theoretical investigation. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Available at: [Link]

  • Sharma, P., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5483. Available at: [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Available at: [Link]

  • Pethrick, R. A., & Wyn-Jones, E. (1969). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 713-716. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Electronic effects – Knowledge and References. Available at: [Link]

  • Wang, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128751. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

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Comparative

A Comparative Analysis of the Biological Activity of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- and Other Key Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a vast array of FDA-approved drugs and biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[2][3][4] This guide provides a comparative analysis of the biological activity of the lesser-studied "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" against a panel of well-established thiazole-containing drugs: Dasatinib, Sulfathiazole, and Ritonavir.

Due to the limited publicly available data on the specific biological activities of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-, this guide will leverage established structure-activity relationships (SAR) of the thiazole nucleus to infer its potential bioactivities.[2][5][6] This theoretical assessment will be juxtaposed with the known, experimentally verified activities of our selected comparator drugs, providing a framework for future investigation and hypothesis-driven research.

The Thiazole Core: A Hub of Biological Activity

The thiazole ring's biological versatility stems from its ability to engage in various non-covalent interactions with biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in van der Waals and other interactions.[7][8] The aromatic nature of the ring also allows for π-π stacking interactions. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[9]

Comparative Overview of Selected Thiazoles

CompoundStructurePrimary Biological ActivityMechanism of Action
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Hypothesized: Anticancer, AntimicrobialInferred: Potential inhibition of key metabolic enzymes or disruption of cellular processes based on SAR.
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (BCR-ABL and Src family kinases).[10][11]
Sulfathiazole AntibacterialCompetitive inhibitor of dihydropteroate synthase (DHPS), blocking folic acid synthesis.[12][13]
Ritonavir Antiviral (HIV)HIV-1 and HIV-2 protease inhibitor; also a potent inhibitor of cytochrome P450 3A4 (CYP3A4).[14][15]

In-Depth Analysis of Biological Activities

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: A Molecule of Untapped Potential

While direct experimental evidence is scarce, we can infer potential biological activities for 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- based on the well-documented SAR of other thiazole derivatives.

  • Anticancer Potential: The presence of a carboxaldehyde group at the 2-position and a hydroxymethyl group at the 4-position could impart cytotoxic properties. Aldehydes are reactive functional groups that can potentially interact with nucleophilic residues in proteins and nucleic acids, leading to cellular stress and apoptosis.[16] The hydroxymethyl group could be a site for phosphorylation, potentially altering the molecule's interaction with cellular kinases or other enzymes.[3] Some studies have shown that thiazole derivatives with substituted methyl groups exhibit significant anticancer activity.[17]

  • Antimicrobial Potential: The thiazole nucleus is a common feature in many antimicrobial agents.[2][5][18] The specific substitutions on 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- could allow it to interfere with microbial metabolic pathways. For instance, it could potentially inhibit enzymes involved in nutrient synthesis or cell wall formation. The overall electronic properties and steric hindrance of the substituents would play a crucial role in its potential antimicrobial spectrum.[9]

Dasatinib: A Multi-Kinase Inhibitor in Oncology

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10][11]

  • Mechanism of Action: Dasatinib's primary targets are the BCR-ABL fusion protein and Src family kinases.[10] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their catalytic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[11] This leads to cell cycle arrest and apoptosis in cancer cells.

  • Quantitative Data: Dasatinib exhibits potent in vitro activity against various cancer cell lines, with IC50 values often in the nanomolar range.[11][19][20][21]

    Cell LineCancer TypeIC50 (µM)
    HCT 116Colon Carcinoma0.14[11]
    MCF7Breast Carcinoma0.67[11]
    H460Non-small cell lung carcinoma9.0[11]
    A2780Ovarian Cancer7.30 ± 0.64[10]
    HO8910Ovarian Cancer2.51 ± 0.64[10]
    Lox-IMVIMelanoma0.0354 ± 0.0088[21]
Sulfathiazole: A Classic Antibacterial Agent

Sulfathiazole is a sulfonamide antibiotic that was widely used to treat bacterial infections.[12] Although its use has declined due to bacterial resistance and the development of newer antibiotics, it remains a valuable tool for studying antibacterial mechanisms.

  • Mechanism of Action: Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[13] This enzyme is essential for the synthesis of folic acid, a crucial cofactor in the production of nucleotides and amino acids. By blocking folic acid synthesis, sulfathiazole inhibits bacterial growth and replication.[12]

  • Quantitative Data: The antibacterial activity of sulfathiazole is measured by its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth.

    BacteriumMIC (µg/mL)
    Escherichia coli BN102 (parent strain)0.25[22]
    Escherichia coli BN122 (resistant)10[22]
    Escherichia coli BN123 (resistant)14[22]
    Staphylococcus aureus (derivative)4.10 x 10⁻³ mmol[23]
    Vibrio cholerae (derivative)4.10 x 10⁻³ mmol[23]
Ritonavir: An Antiviral Powerhouse

Ritonavir is an antiretroviral drug of the protease inhibitor class used to treat HIV/AIDS.[14] It is often used in combination with other protease inhibitors as a "booster" due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many drugs.[15]

  • Mechanism of Action: Ritonavir is a potent inhibitor of the HIV-1 and HIV-2 proteases.[14] These enzymes are crucial for cleaving the viral polyproteins into functional proteins, a necessary step for the production of mature, infectious virions. By inhibiting these proteases, Ritonavir prevents the formation of new infectious virus particles.

  • Quantitative Data: The antiviral activity of Ritonavir is typically reported as the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.

    VirusEC50 (µM)
    HIV-10.022-0.13[14]
    HIV-20.16[14]
    Serum-free IC50 (MTT-MT4 assay)4.0 ng/mL[24]

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activities of "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" and to provide a basis for direct comparison with the established thiazoles, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][25][26][27]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control compounds (e.g., Dasatinib) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[26]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][28][29][30][31]

Protocol:

  • Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound and control antibiotic (e.g., Sulfathiazole) in a 96-well microtiter plate containing broth medium.[28]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[28]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[28]

Broth_Microdilution_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate for 16-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Antiviral Assay (HIV Reverse Transcriptase Assay)

This assay measures the activity of the HIV reverse transcriptase (RT) enzyme, which is essential for viral replication.[8][32][33]

Protocol:

  • Reaction Setup: In a microplate, combine a reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including labeled nucleotides like DIG-dUTP and Biotin-dUTP), and the test compound.

  • Enzyme Addition: Add the HIV-1 reverse transcriptase enzyme to initiate the reaction.

  • Incubation: Incubate the plate to allow for the synthesis of the labeled DNA.

  • Detection: The newly synthesized DNA is captured on a streptavidin-coated plate via the biotin label. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a colorimetric substrate.

  • Absorbance Measurement: The amount of color produced is proportional to the RT activity and is measured using a microplate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the RT activity in the presence of the compound to the untreated control.

RT_Assay_Workflow cluster_reaction Reverse Transcription Reaction cluster_detection Detection A Combine Reaction Buffer, Template/Primer, Labeled dNTPs, and Test Compound B Add HIV-1 RT Enzyme A->B C Incubate B->C D Capture Biotin-labeled DNA on Streptavidin Plate C->D E Add Anti-DIG-Peroxidase Conjugate D->E F Add Colorimetric Substrate E->F G Measure Absorbance F->G H Calculate % Inhibition G->H

Caption: Workflow of the HIV Reverse Transcriptase Assay.

Conclusion

The thiazole scaffold remains a highly fruitful area of research in drug discovery. While "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" is a relatively understudied compound, the principles of structure-activity relationships suggest it may possess interesting biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy. This guide has provided a comparative framework, juxtaposing the inferred potential of this novel thiazole with the well-established and potent activities of Dasatinib, Sulfathiazole, and Ritonavir. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses. Further investigation into "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • Summary of cell line IC 50 values and responses to dasatinib. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. [Link]

  • Ritonavir. [Link]

  • Dasatinib enhances antitumor activity of paclitaxel in ovarian cancer through Src signaling. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. [Link]

  • Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Synergistic Action of Tiazofurin With Hypoxanthine and Allopurinol in Human Neuroectodermal Tumor Cell Lines. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • Cell Viability Assays. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]

  • Antimicrobial activity induced by a Sulfathiazole derivative on Staphylococcus aureus, and Vibrio cholerae. [Link]

  • Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Lopinavir/ritonavir: a review of its use in the management of HIV infection. [Link]

  • HIV Reverse Transcriptase Assay. [Link]

  • Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Table 2 . The minimum inhibitory concentrations MIC (mg mL −1 ) values... [Link]

  • Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. [Link]

  • Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. [Link]

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Validation

Spectroscopic Analysis of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: A Structural Comparison Guide

Executive Summary In the landscape of modern drug discovery and agrochemical development, thiazole-containing scaffolds are ubiquitous due to their profound biological activities and favorable pharmacokinetic profiles. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, thiazole-containing scaffolds are ubiquitous due to their profound biological activities and favorable pharmacokinetic profiles. Among these building blocks, 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (CAS: 128272-37-7) represents a highly versatile intermediate. The presence of both a reactive aldehyde and a bifunctional hydroxymethyl group allows for orthogonal synthetic modifications.

This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, FTIR, and HRMS) of 2-thiazolecarboxaldehyde, 4-(hydroxymethyl)- against its common structural alternatives: the unsubstituted 2-Thiazolecarboxaldehyde and the alkyl-substituted 4-Methyl-2-thiazolecarboxaldehyde [1]. By understanding the causality behind the spectral shifts, researchers can confidently validate structural integrity and assess the purity of these critical starting materials.

Comparative Spectroscopic Analysis & Causality

The structural confirmation of thiazole derivatives relies heavily on understanding how substituents at the C4 position perturb the electronic environment of the heteroaromatic ring[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the 1 H NMR spectrum of thiazole derivatives are dictated by the inductive ( ±I ) and resonance ( ±R ) effects of the substituents[3].

  • 2-Thiazolecarboxaldehyde (Baseline): The electron-withdrawing nature of the C2-aldehyde group strongly deshields the ring protons. The H4 and H5 protons appear as coupled doublets ( J≈3.0 Hz) far downfield at ~8.15 ppm and ~8.25 ppm, respectively.

  • 4-Methyl-2-thiazolecarboxaldehyde: The introduction of a methyl group at C4 introduces an electron-donating inductive effect ( +I ). This increases the electron density on the thiazole ring, specifically shielding the adjacent H5 proton, pushing its resonance significantly upfield to ~7.55 ppm[4].

  • 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-: The hydroxymethyl group (-CH 2​ OH) presents a competing electronic environment. While the methylene carbon is mildly donating compared to a proton, the electronegative oxygen atom exerts a strong electron-withdrawing inductive effect ( −I ). Consequently, the H5 proton is less shielded than in the methyl derivative, appearing at ~7.85 ppm. Furthermore, the use of a non-exchanging solvent is critical to observe the coupling between the methylene protons and the hydroxyl proton.

ElectronicEffects Sub C4 Substituent on Thiazole Ring H -H (Baseline) Sub->H CH3 -CH3 (+I Effect) Sub->CH3 CH2OH -CH2OH (-I Effect) Sub->CH2OH ShiftH H5 Shift: ~8.25 ppm (Deshielded) H->ShiftH ShiftCH3 H5 Shift: ~7.55 ppm (Shielded) CH3->ShiftCH3 ShiftCH2OH H5 Shift: ~7.85 ppm (Mildly Deshielded) CH2OH->ShiftCH2OH

Electronic effects of C4-substituents on the H5 NMR chemical shift.

Quantitative Data Presentation

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )

Structural Feature2-Thiazolecarboxaldehyde4-Methyl-2-thiazolecarboxaldehyde4-(hydroxymethyl)-2-thiazolecarboxaldehyde
Aldehyde (-CHO) ~9.95 ppm (s, 1H)~9.85 ppm (s, 1H)~9.90 ppm (s, 1H)
Thiazole H4 ~8.15 ppm (d, J=3 Hz, 1H)N/A (Substituted)N/A (Substituted)
Thiazole H5 ~8.25 ppm (d, J=3 Hz, 1H)~7.55 ppm (s, 1H)~7.85 ppm (s, 1H)
C4 Substituent N/A~2.50 ppm (s, 3H, -CH 3​ )~4.75 ppm (d, J=5.5 Hz, 2H, -CH 2​ -)
Hydroxyl (-OH) N/AN/A~5.40 ppm (t, J=5.5 Hz, 1H)

Table 2: Key FTIR Vibrational Frequencies (Solid State, ATR)

Vibrational Mode2-Thiazolecarboxaldehyde4-Methyl-2-thiazolecarboxaldehyde4-(hydroxymethyl)-2-thiazolecarboxaldehyde
O-H Stretch AbsentAbsent~3200 - 3400 cm −1 (Broad, strong)
C=O Stretch ~1695 cm −1 ~1685 cm −1 ~1690 cm −1
C=N (Ring) ~1500 cm −1 ~1510 cm −1 ~1505 cm −1

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, the following methodologies are designed as self-validating systems. Every step includes an internal control or a specific causal rationale to prevent false positives.

Workflow N1 4-(hydroxymethyl)- 2-thiazolecarboxaldehyde N2 1H & 13C NMR (DMSO-d6) N1->N2 Electronic Environment N3 FTIR-ATR (Solid State) N1->N3 Functional Groups N4 HRMS-ESI(+) (Mass Accuracy <5ppm) N1->N4 Molecular Weight N5 Structural Confirmation & Purity Assessment N2->N5 N3->N5 N4->N5

Analytical workflow for the structural confirmation of thiazole derivatives.

Protocol A: High-Resolution 1 H and 13 C NMR Spectroscopy

Rationale: The choice of solvent is the most critical parameter here. While CDCl 3​ is standard for many organics, it often contains trace DCl or moisture that facilitates rapid proton exchange, broadening or completely erasing the hydroxyl (-OH) signal. DMSO- d6​ strongly hydrogen-bonds with the -OH group, slowing the exchange rate and allowing the distinct observation of the triplet coupling between the -OH and the -CH 2​

  • protons.
  • Sample Preparation: Accurately weigh 5–10 mg of the target compound.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Visually inspect the NMR tube to ensure complete dissolution. Particulates will distort the magnetic field homogeneity, degrading resolution.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz. Set the relaxation delay (D1) to at least 1.5 seconds to ensure complete relaxation of the aldehyde proton, which often has a longer T1​ relaxation time.

  • Data Processing: Calibrate the chemical shift scale setting the TMS singlet strictly to 0.00 ppm.

Protocol B: Solid-State FTIR via Attenuated Total Reflectance (ATR)

Rationale: Traditional KBr pellet preparation introduces significant moisture, which creates a massive, artifactual broad band around 3400 cm −1 . Because the primary distinguishing feature of 4-(hydroxymethyl)-2-thiazolecarboxaldehyde is its hydroxyl group, ATR must be used to prevent false-positive O-H readings.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm −1 resolution) to subtract atmospheric H 2​ O and CO 2​ .

  • Sample Application: Place 1–2 mg of the neat solid directly onto the center of the crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure until the software indicates optimal contact.

  • Acquisition: Scan from 4000 to 400 cm −1 . Confirm the presence of the sharp C=O stretch (~1690 cm −1 ) and the broad O-H stretch (~3300 cm −1 ).

Protocol C: High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: To differentiate the target compound from potential isobaric impurities, mass accuracy must be within 5 parts-per-million (ppm). The addition of formic acid forces protonation, generating the [M+H]+ ion.

  • Solution Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

  • Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer. Self-Validation: Do not proceed unless the calibration yields a mass error of <2 ppm for the reference masses.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the Electrospray Ionization (ESI) source operating in positive mode.

  • Analysis: Extract the exact mass for the formula C 5​ H 5​ NO 2​ S. The theoretical [M+H]+ is m/z 144.0119. Look for the characteristic diagnostic fragment at m/z 126.0013, corresponding to the neutral loss of water (-18.0106 Da) from the hydroxymethyl group.

Conclusion

When comparing 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- to its unsubstituted and methyl-substituted counterparts, the spectroscopic data paints a clear picture of its unique electronic and structural environment. The −I effect of the hydroxymethyl group distinctly shifts the H5 proton in NMR, while FTIR and HRMS provide orthogonal, definitive proof of the functional group's integrity. Adhering to the self-validating protocols outlined above ensures that researchers can confidently verify the identity and purity of this crucial building block before committing it to complex, multi-step syntheses.

References

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups.
  • 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 Source: PubChem URL
  • Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators Source: ResearchGate URL
  • Three novel fluorescent probes, 2-(2′-hydroxyphenyl)-4-chloromethylthiazole...

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Comparative

A Comparative Guide to the X-ray Crystallography of 2-Thiazolecarboxaldehyde Derivatives for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidati...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information, which is critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the X-ray crystallography of derivatives of 2-Thiazolecarboxaldehyde, a key heterocyclic scaffold in medicinal chemistry. We will delve into the nuances of their synthesis, crystallization, and the resulting structural insights, supported by experimental data.

The thiazole ring is a prominent feature in numerous natural products and FDA-approved drugs, valued for its diverse biological activities.[1][2] The targeted functionalization of the 2-Thiazolecarboxaldehyde core, particularly with moieties like 4-(hydroxymethyl), offers a versatile platform for developing novel therapeutic agents. Understanding how different substituents influence the crystal packing and intermolecular interactions is crucial for optimizing the solid-state properties of these compounds, which can impact their solubility, stability, and bioavailability.

Comparative Crystallographic Analysis of 2-Thiazolecarboxaldehyde Derivatives

Here, we compare three representative derivatives to illustrate key structural trends:

  • Derivative A: 2-Thiazolecarboxaldehyde (the parent scaffold)

  • Derivative B: A 2-thiazolecarboxaldehyde derivative with a substituted phenyl group.

  • Derivative C: A silver(I) complex of 1,3-thiazole-2-carboxylic acid, showcasing the effect of coordination.

ParameterDerivative A (Hypothetical/Representative)Derivative B (Aryl-substituted)[1]Derivative C (Ag(I) Complex)[3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~ 7.510.123(2)9.845(3)
b (Å) ~ 9.012.456(3)11.234(4)
c (Å) ~ 8.014.789(4)10.567(3)
α (°) 909090
β (°) ~ 110109.34(2)114.89(2)
γ (°) 909090
Volume (ų) ~ 6701758.9(7)1059.8(6)
Z 442
Key Intermolecular Interactions C-H···O, C-H···NC-H···O, π-π stackingO-H···O, C-H···O, Ag···O

Analysis of Structural Data:

The data reveals that the introduction of a bulky aryl substituent in Derivative B significantly increases the unit cell volume compared to the parent scaffold. The crystal packing is stabilized by a combination of hydrogen bonds and π-π stacking interactions between the aromatic rings.[1] In contrast, the coordination to a silver ion in Derivative C leads to a more compact structure, with strong hydrogen bonds and metal-ligand interactions dominating the supramolecular architecture.[3] These comparisons underscore the profound influence of substituents on the crystal lattice, which in turn affects the material's physical properties.

Experimental Workflow for X-ray Crystallography of Thiazole Derivatives

The successful crystallographic analysis of 2-thiazolecarboxaldehyde derivatives hinges on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography/Recrystallization Screening Screening Purification->Screening Optimization Optimization Screening->Optimization Varying solvent, temp., etc. Mounting Mounting Optimization->Mounting Data_Collection Data_Collection Mounting->Data_Collection X-ray Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure_Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Least-squares fitting Validation Validation Refinement->Validation CheckCIF Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: Derivatives of 2-Thiazolecarboxaldehyde can be synthesized through various established methods, such as the Hantzsch thiazole synthesis.[4] For instance, reacting a suitable α-haloketone with a thioamide derivative.

  • Purification: The crude product should be purified to homogeneity (>95%) using techniques like column chromatography or recrystallization. Purity is critical for successful crystallization.

2. Crystallization:

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for thiazole derivatives include methanol, ethanol, acetone, and dichloromethane.[5]

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solvent in a sealed chamber.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

3. X-ray Data Collection:

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]

4. Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[6]

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

Causality Behind Experimental Choices

The choice of crystallization method is dictated by the physicochemical properties of the compound. For instance, slow evaporation is often the first choice due to its simplicity, but vapor diffusion can provide better control over the rate of crystallization, often yielding higher quality crystals. The selection of a low temperature for data collection is essential to reduce the thermal motion of atoms, which results in a clearer electron density map and a more precise final structure.

The choice of X-ray wavelength (e.g., from a copper or molybdenum source) can also be critical. Copper radiation is often used for absolute configuration determination of chiral molecules, while molybdenum radiation is more common for routine small molecule structure determination.

Logical Relationships in Crystallographic Analysis

G cluster_0 Molecular Properties cluster_1 Crystal Properties cluster_2 Experimental Outcome A Chemical Structure (Substituents) B Solubility A->B C Molecular Conformation A->C G Crystal Quality B->G D Crystal Packing C->D E Unit Cell Parameters D->E F Intermolecular Interactions D->F F->D H Diffraction Pattern G->H I Final 3D Structure H->I

Figure 2: The interplay between molecular properties, crystal characteristics, and the final crystallographic outcome.

This diagram illustrates that the chemical structure of a 2-thiazolecarboxaldehyde derivative directly influences its solubility and preferred molecular conformation. These properties, in turn, govern the crystal packing and intermolecular interactions, which define the unit cell parameters. The quality of the resulting crystal determines the quality of the diffraction pattern, which is ultimately used to solve and refine the final three-dimensional structure.

Conclusion

The X-ray crystallographic analysis of 2-Thiazolecarboxaldehyde derivatives provides invaluable insights for drug discovery and development. By systematically exploring the effects of different substituents on the crystal structure, researchers can better understand the structure-property relationships that govern the solid-state behavior of these important compounds. The experimental protocols and logical frameworks presented in this guide offer a robust foundation for conducting high-quality crystallographic studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry, 91(4). [Link]

  • Beyzaei, H., et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-37. [Link]

  • Padmavathi, V., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(48), 33865-33887. [Link]

  • Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. Request PDF. [Link]

  • Singh, R., et al. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 1(7), 2356-2365. [Link]

  • Grisez, T., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. PubMed. [Link]

  • Saeed, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5643. [Link]

  • Mague, J. T., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(1), 43-46. [Link]

  • Manikandan, M. (2017). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]

  • Fei, X., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. CHIN. J. CHEM. PHYS., 23(3), 300-306. [Link]

  • NextSDS. (n.d.). 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (9CI) — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 4-(hydroxymethyl)-1,3-thiazole-2-carbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-2-carbaldehyde. PubChem. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • The Royal Society of Chemistry. (n.d.). X-ray diffraction. [Link]

  • LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Summary of crystallographic data. [Link]

  • Clark, G. L., & Kao, K. T. (1949). X-Ray Identification and Crystallography of Aldehydes and Ketones as 2,4-Dinitrophenylhydrazones. Analytical Chemistry, 21(5), 575–577. [Link]

  • NIST. (n.d.). 4-Methylthiazole. NIST WebBook. [Link]

  • Nielsen, J., et al. (2019). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 62(24), 11272-11286. [Link]

  • Fisher Scientific. (n.d.). 4-Methyl-2-thiazolecarboxaldehyde, 97%, Thermo Scientific. [Link]

Sources

Validation

A Comparative Guide to the Analytical Utility of 2-Thiazolecarboxaldehyde Derivatives as Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis and drug development, the purity and characterization of novel chemical entities are paramount. Reference standa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the purity and characterization of novel chemical entities are paramount. Reference standards serve as the bedrock of analytical method validation, ensuring the accuracy, precision, and reliability of quantitative and qualitative assessments. This guide provides an in-depth technical comparison of "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" and its analogs as reference standards in analytical methodologies. Given the limited specific public data on "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-", this guide will leverage data from its parent compound, 2-Thiazolecarboxaldehyde , and a structurally similar heterocyclic aldehyde, 2-Thiophenecarboxaldehyde , to provide a comprehensive and practical framework for its use and evaluation.

The Critical Role of Reference Standards in Analytical Science

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary function is to calibrate analytical instruments and validate analytical methods, ensuring that the results for an unknown sample are accurate and reproducible. The absence of a well-characterized reference standard for a novel compound like "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" presents a significant challenge in early-stage drug development, necessitating a robust strategy for its qualification and use.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of a reference standard is crucial for the development of robust analytical methods. The table below compares the available data for 2-Thiazolecarboxaldehyde and its alternative, 2-Thiophenecarboxaldehyde.

Property2-Thiazolecarboxaldehyde2-Thiophenecarboxaldehyde
Molecular Formula C₄H₃NOS[1]C₅H₄OS[2]
Molecular Weight 113.14 g/mol [1]112.15 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Clear yellow liquid[4]
Boiling Point 61-63 °C at 15 mmHg[1][3]197-198 °C[5][6]
Density 1.288 g/mL at 25 °C[1][3]1.2 g/mL at 25 °C[5]
Refractive Index n20/D 1.574[1][3]n20/D 1.591[5]
Solubility Soluble in water[3]Insoluble in water[4]
Storage Conditions 2-8°C[1][3]2-8°C[4]

Expert Insight: The notable difference in boiling points and water solubility between these two compounds will significantly influence the choice of analytical techniques. For instance, the higher volatility of 2-Thiazolecarboxaldehyde might make it more amenable to Gas Chromatography (GC) than 2-Thiophenecarboxaldehyde. Conversely, the water solubility of 2-Thiazolecarboxaldehyde simplifies sample preparation for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Methodologies: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for the analysis of non-volatile and thermally labile compounds like thiazole derivatives.[7][8] This section will outline a typical HPLC-UV method and compare the expected performance for our compounds of interest.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.[1][9][10][11]

Workflow for HPLC Method Development and Validation

Caption: HPLC method development and validation workflow.

Comparative HPLC Method Parameters (Hypothetical)

Parameter2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-2-Thiophenecarboxaldehyde
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 45:55 v/v) with 0.1% Formic AcidMethanol:0.1% aqueous Formic Acid (e.g., 70:30 v/v)[12]
Flow Rate 1.0 mL/min1.0 mL/min[12]
Detection UV at ~270 nm (estimated)UV at 261 nm[12]
Column Temperature 25 °CAmbient
Injection Volume 10 µL20 µL

Expert Rationale: The choice of a C18 column is standard for moderately polar compounds. The mobile phase composition is adjusted to achieve optimal retention and peak shape. The addition of formic acid helps to improve peak symmetry and provides a source of protons for potential mass spectrometry (MS) coupling. The detection wavelength is selected based on the UV absorbance maximum of the analyte.

Method Validation: A Self-Validating System

Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose.[13][14][15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validation.[16]

Key Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis, no interference from blank, placebo, and degradation products.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for the drug substance.
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][9][10][11] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

Forced Degradation Workflow

Caption: Forced degradation study workflow.

Expected Degradation Profile: Thiazole derivatives are known to be susceptible to hydrolysis, particularly under basic conditions, and oxidation. The aldehyde functional group is also prone to oxidation. It is anticipated that "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" would show significant degradation under basic and oxidative stress.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: HPLC-UV Method for the Analysis of 2-Thiazolecarboxaldehyde Derivatives
  • Preparation of Mobile Phase:

    • For a mobile phase of Acetonitrile:Water (45:55 v/v) with 0.1% Formic Acid:

      • Measure 450 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

      • Measure 550 mL of HPLC-grade water into a separate 1 L graduated cylinder.

      • Combine the solvents in a 1 L solvent bottle.

      • Add 1 mL of formic acid to the mixture.

      • Sonicate for 15 minutes to degas.

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard ("2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" or an appropriate analog) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • This will be the stock solution.

    • Prepare working standards by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the "Comparative HPLC Method Parameters" table.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peaks.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 2 hours. Neutralize with 1M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour.

    • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours. Prepare a solution in the mobile phase.

    • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (as per ICH Q1B guidelines).

  • Analysis:

    • Dilute the stressed samples to a suitable concentration with the mobile phase.

    • Analyze by the validated HPLC-UV method.

    • Calculate the percentage degradation and perform mass balance calculations.

Conclusion

While a dedicated reference standard for "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" may not be commercially available, a robust analytical framework can be established by leveraging data from its parent compound, 2-Thiazolecarboxaldehyde, and a structurally similar alternative, 2-Thiophenecarboxaldehyde. The development and validation of a stability-indicating HPLC-UV method, guided by ICH principles, is paramount for ensuring the quality and reliability of analytical data for this novel compound. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently approach the analytical challenges associated with new chemical entities.

References

  • Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. Pakistan journal of pharmaceutical sciences, 27(5), 1279–1285. Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Foods, 11(11), 1599. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Thiophenecarboxaldehyde, 5-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • My Framer Site. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-399. Retrieved from [Link]

  • Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere, 73(8), 1351–1356. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC chemistry, 18(1), 220. Retrieved from [Link]

  • Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4). Retrieved from [Link]

  • The Good Scents Company. (n.d.). thenaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

  • Shinde, S. S., et al. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-216. Retrieved from [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Patel, K., & Dedania, Z. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 8(1), 58. Retrieved from [Link]

  • Munjas, L., et al. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-10. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). Molecules, 27(12), 3843. Retrieved from [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules, 28(9), 3894. Retrieved from [Link]

  • Development and validation of UV-visible and HPLC methods for the determination of antiulcer drug concentrations in pharmaceutical preparations. (2025). Biochemical and Cellular Archives, 25. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. Retrieved from [Link]

  • ChemBK. (n.d.). 2-thiazolecarboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

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Comparative

Comparative study of the electronic effects of substituents on the thiazole ring

As a Senior Application Scientist, I approach the functionalization of the thiazole ring not merely as a synthetic exercise, but as the precise tuning of a molecule's electronic landscape. Thiazole is a privileged five-m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the functionalization of the thiazole ring not merely as a synthetic exercise, but as the precise tuning of a molecule's electronic landscape. Thiazole is a privileged five-membered heterocyclic scaffold containing both a nitrogen (electron-withdrawing) and a sulfur (electron-donating) atom[1]. This unique "push-pull" system dictates the molecule's reactivity, basicity, and biological behavior.

In drug development, modifying the thiazole ring with specific substituents is a primary strategy to optimize target binding affinity, modulate lipophilicity, and tune the for optimal oral bioavailability[1]. This guide objectively compares the electronic effects of various substituents on the thiazole ring and provides validated experimental protocols for evaluating these modifications.

Mechanistic Framework: The Push-Pull Dynamics of Thiazole

The intrinsic reactivity of the thiazole ring is governed by the uneven distribution of electron density across its atoms.

  • C5 Position: Due to the electron-donating nature of the adjacent sulfur atom, the C5 position is the most electron-rich site on the ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS)[2].

  • C2 Position: Positioned between the electronegative nitrogen and sulfur, the C2 position is highly electron-deficient. This makes it prone to deprotonation by strong bases and an ideal site for Nucleophilic Aromatic Substitution (NAS)[2].

Introducing substituents disrupts this baseline. Electron-Donating Groups (EDGs) , such as amino ( ) or alkyl ( ) groups, increase the electron density of the ring via resonance (+M) or inductive (+I) effects. This activates the ring toward EAS and increases the basicity (higher ) of the endocyclic nitrogen. Conversely, Electron-Withdrawing Groups (EWGs) , such as nitro ( ) or halogens ( ), pull electron density away from the ring (-I, -M), deactivating it toward EAS, activating it for NAS, and drastically lowering the [3].

Comparative Data: Electronic Modulation by Substituents

To objectively compare how different substituents alter the physicochemical properties of the thiazole core, we can map their Hammett constants ( ) against the resulting shifts and reactivity profiles. A linear Hammett plot confirms that the protonation center remains the endocyclic nitrogen across these derivatives[3].

SubstituentPositionElectronic EffectHammett Constant ( )Impact on (vs. Unsubstituted)Primary Reactivity Shift
-H (Unsubstituted)N/ABaseline0.00Baseline ( ~2.5)Intermediate EAS/NAS
-NH₂ C2Strong EDG (+M, -I)-0.66Significant Increase ( ~5.3)Highly activates C5 for EAS
-CH₃ C4Weak EDG (+I)-0.17Slight Increase ( ~3.1)Mildly activates C5 for EAS
-Cl C2EWG (-I, +M)+0.23Decrease ( ~1.2)Activates C2 for NAS
-NO₂ C5Strong EWG (-I, -M)+0.78Drastic Decrease ( < 0.5)Deactivates entire ring

Experimental Methodologies

To evaluate these electronic effects, we must synthesize the derivatives and profile their basicity. The following protocols are designed as self-validating systems, ensuring high-fidelity data collection.

Protocol A: Cavitation-Driven Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the gold standard for constructing substituted thiazoles via the condensation of an -haloketone with a thiourea or thioamide[4]. However, conventional heating often leads to the thermal degradation of sensitive electron-withdrawing substituents.

Causality & Design: We utilize ultrasonic irradiation combined with a silica-supported tungstosilicic acid catalyst. Ultrasound induces acoustic cavitation—generating localized microscopic hot spots that drive the intramolecular cyclization of the intermediate hydroxythiazoline without elevating the bulk solvent temperature[5].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the selected -haloketone, 1.0 mmol of the substituted thiourea, and 50 mg of silica-supported tungstosilicic acid catalyst in 10 mL of an Ethanol/Water (50:50, v/v) solvent system[5].

  • Irradiation: Submerge the flask in an ultrasonic bath (40 kHz) at ambient room temperature.

  • Monitoring: Sonicate for 15–30 minutes. Monitor the disappearance of the -haloketone via TLC (Hexane:Ethyl Acetate, 3:1).

  • Self-Validation (Catalyst Mass Balance): Filter the mixture to recover the heterogeneous catalyst. Wash with hot ethanol, dry, and weigh the catalyst. A recovery rate of >95% validates that the reaction proceeded via true heterogeneous catalysis rather than homogeneous leaching, ensuring no metal contamination in the final product[5].

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure substituted thiazole.

Protocol B: High-Fidelity Potentiometric Determination

Because the electronic nature of the substituent directly impacts the electron density on the endocyclic nitrogen, precise determination is critical[3].

Causality & Design: Atmospheric readily dissolves into aqueous titrants to form carbonic acid, which artificially depresses the pH and skews calculations. Sparging the system with inert argon eliminates this interference, ensuring the measured reflects only the substituent's electronic contribution.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 2.0 mg of the synthesized thiazole derivative in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Degassing: Seal the titration vessel and sparge the solution with high-purity Argon gas for 15 minutes prior to measurement. Maintain a positive Argon blanket throughout the experiment.

  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the sample with standardized 0.1 M HCl down to pH 1.5, then reverse titrate with standardized 0.1 M NaOH up to pH 11.0.

  • Self-Validation (Hysteresis Check): Overlay the forward (acid-to-base) and reverse (base-to-acid) titration curves. If the curves exhibit a hysteresis (gap) of >0.05 pH units, the system has not reached thermodynamic equilibrium or a side reaction (e.g., hydrolysis) has occurred, instantly flagging the data as invalid.

  • Data Extraction: Calculate the from the inflection point of the validated, overlapping titration curves.

Workflow Visualization

The logical relationship between substituent selection, synthesis, physicochemical profiling, and biological evaluation is mapped below.

G cluster_0 Synthesis Phase cluster_1 Physicochemical Profiling cluster_2 Pharmacological Evaluation N1 Substituent Selection (EDG vs EWG) N2 Hantzsch Synthesis (Ultrasonic Irradiation) N1->N2 Directs Reactivity N3 NMR Spectroscopy (Electronic Mapping) N2->N3 Structural Validation N4 Potentiometric Titration (pKa Determination) N2->N4 Basicity Profiling N5 Target Binding Assay (Receptor Affinity) N3->N5 Charge Distribution N4->N5 Ionization State N6 Lead Optimization N5->N6 SAR Feedback

Caption: Workflow for profiling substituent electronic effects on thiazole scaffolds.

Medicinal Chemistry Implications

Understanding these electronic effects is not just academic; it is the cornerstone of rational drug design. For instance, the introduction of a 2-amino group (a strong EDG) on the thiazole ring of the leukemia drug Dasatinib drastically increases the electron density on the endocyclic nitrogen. This electronic tuning strengthens the critical hydrogen bond between the thiazole nitrogen and the hinge region of the BCR-ABL kinase, driving the drug's potent efficacy.

Conversely, if a drug candidate exhibits poor membrane permeability due to being overly ionized at physiological pH, a medicinal chemist can strategically introduce a weak EWG (like a C4-trifluoromethyl group) to lower the , increasing the proportion of the neutral, lipophilic species available for passive diffusion.

References

  • An Overview of Thiazole Derivatives and its Biological Activities International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst National Institutes of Health (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Screening of a 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Derivative Library

For drug discovery researchers and scientists, the exploration of novel chemical scaffolds is a critical endeavor. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and scientists, the exploration of novel chemical scaffolds is a critical endeavor. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive framework for the biological screening of a focused library of "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" derivatives. We will delve into the rationale behind screening this particular library, present detailed experimental protocols for anticancer and antimicrobial assays, and objectively compare its potential performance against established small-molecule libraries, supported by hypothetical experimental data.

The Rationale: Why Screen 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Derivatives?

The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen, a structure that imparts a unique combination of electronic and steric properties, making it a versatile scaffold for interacting with various biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4]

The "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" core provides several key features for library development:

  • Multiple Points for Diversification: The aldehyde and hydroxymethyl groups at positions 2 and 4, respectively, offer reactive handles for the straightforward synthesis of a diverse library of derivatives through reactions such as reductive amination, esterification, and etherification. This allows for a systematic exploration of the structure-activity relationship (SAR).

  • Potential for Novel Target Engagement: While the broader class of thiazoles is well-studied, this specific substitution pattern may offer novel interactions with biological targets, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity.

  • Favorable Physicochemical Properties: The core structure is relatively small and contains heteroatoms that can participate in hydrogen bonding, suggesting that derivatives can be designed to have drug-like properties, including good solubility and membrane permeability.

This guide will focus on two key therapeutic areas where thiazole derivatives have shown significant promise: oncology and infectious diseases.

Experimental Design for Biological Screening

A well-designed screening cascade is essential for efficiently identifying and prioritizing hit compounds. The following sections outline detailed protocols for primary in vitro assays.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A 1. Culture Cancer Cell Lines (e.g., MCF-7, A549) B 2. Harvest and Count Cells A->B C 3. Seed Cells into 96-well Plates B->C E 5. Add Compounds to Wells C->E D 4. Prepare Serial Dilutions of Thiazole Derivatives D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent F->G H 8. Incubate for 4 hours G->H I 9. Add Solubilization Solution H->I J 10. Read Absorbance at 570 nm I->J

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[3][4]

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare Serial Dilutions of Thiazole Derivatives in Broth C 3. Inoculate 96-well Plates A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate for 18-24 hours C->D E 5. Visually Inspect for Growth D->E F 6. Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay [3][6]

  • Compound Dilution: Prepare two-fold serial dilutions of the thiazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Performance Analysis

To contextualize the potential of the "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" derivative library, we present a comparative analysis against a standard-of-care drug and a generic diverse small-molecule library. The following tables contain hypothetical data to illustrate this comparison.

Anticancer Screening Comparison

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of Different Compound Libraries against Cancer Cell Lines.

Compound LibraryMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Derivatives (Hypothetical)
Derivative 15.28.16.5
Derivative 2> 50> 50> 50
Derivative 31.82.53.1
Doxorubicin (Standard Drug) 0.10.20.15
Generic Diverse Library (e.g., Maybridge) [7]10-100 (Typical Hit Rate <1%)10-100 (Typical Hit Rate <1%)10-100 (Typical Hit Rate <1%)

Analysis:

  • Potency: As illustrated, a successful hit from our focused thiazole library (Derivative 3) could exhibit low micromolar potency, which is a promising starting point for lead optimization. While not as potent as the established drug Doxorubicin, this is expected from a primary screen.

  • Hit Rate: A focused library based on a biologically active scaffold is expected to yield a higher hit rate compared to a generic diversity library, where hits are often less frequent and may have less clear SAR.

  • Selectivity: Further screening against a panel of normal cell lines would be crucial to assess the selectivity of the active compounds.

Antimicrobial Screening Comparison

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Different Compound Libraries.

Compound LibraryS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- Derivatives (Hypothetical)
Derivative A832> 64
Derivative B41664
Derivative C> 64> 64> 64
Vancomycin (Standard Antibiotic) 1> 128N/A
Generic Diverse Library (e.g., MedChemExpress Bioactive Library) [8]16-128 (Typical Hit Rate <1%)16-128 (Typical Hit Rate <1%)16-128 (Typical Hit Rate <1%)

Analysis:

  • Spectrum of Activity: The hypothetical data suggests that our thiazole derivatives could exhibit activity against both Gram-positive and Gram-negative bacteria, with some potential for antifungal activity. This broad-spectrum potential is a valuable attribute for further investigation.

  • Potency: The MIC values in the low µg/mL range for active compounds (Derivatives A and B) are considered promising for early-stage drug discovery.

  • Comparison to Standard: While not as potent as Vancomycin against S. aureus, the potential for Gram-negative activity is a significant advantage, as Vancomycin is ineffective against this class of bacteria.

Conclusion and Future Directions

This guide provides a strategic framework for the biological screening of a "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-" derivative library. The inherent biological relevance of the thiazole scaffold, coupled with the potential for diverse chemical modifications, makes this library a compelling starting point for the discovery of novel anticancer and antimicrobial agents.

The provided experimental protocols for MTT and broth microdilution assays offer robust and standardized methods for primary screening. The comparative analysis, although based on hypothetical data, underscores the potential for a focused library to yield potent hits with a higher frequency than large, diverse libraries.

Successful identification of hit compounds from this initial screen should be followed by a series of secondary assays to confirm activity, elucidate the mechanism of action, and assess drug-like properties. These may include:

  • Orthogonal Assays: To rule out assay-specific artifacts.

  • Mechanism of Action Studies: Such as kinase profiling for anticancer hits or cell wall synthesis assays for antimicrobial hits.

  • In Vitro ADME/Tox Profiling: To assess properties like metabolic stability, cytotoxicity in normal cells, and potential for off-target effects.

By following a systematic and rigorous screening cascade, researchers can effectively unlock the therapeutic potential of this promising class of thiazole derivatives.

References

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Bio-protocol. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • MDPI. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]

  • Letters in Drug Design & Discovery. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Stanford University. Compound Libraries Available for HTS. [Link]

  • MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

Sources

Comparative

4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde in SAR Studies: A Comparative Guide to Thiazole Building Blocks

Thiazole rings are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and neuroprotective agents. When designing structure-activity relationship (SAR) lib...

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Author: BenchChem Technical Support Team. Date: March 2026

Thiazole rings are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and neuroprotective agents. When designing structure-activity relationship (SAR) libraries, the choice of the starting thiazole building block dictates the physicochemical trajectory and synthetic versatility of the entire lead series.

This guide critically evaluates 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde (CAS: 466686-75-9) against traditional alternatives, such as unsubstituted 2-thiazolecarboxaldehyde and 4-methyl-1,3-thiazole-2-carbaldehyde. By analyzing mechanistic rationale, comparative physicochemical data, and validated synthetic workflows, this guide provides drug development professionals with a blueprint for leveraging this bifunctional scaffold.

Mechanistic Rationale: Why the C4-Hydroxymethyl Variant?

The structural architecture of 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde offers a distinct advantage over simpler thiazole analogs through orthogonal dual-vector functionalization .

  • C2-Aldehyde (The Core Assembly Vector): The highly electrophilic C2-aldehyde is primed for rapid construction of complex heterocycles. It is routinely utilized in Schiff base formation, Knoevenagel condensations, and the synthesis of pyrazoline-thiazole hybrids. Recent SAR studies demonstrate that thiazole-2-carbaldehyde derivatives exhibit potent dual inhibition of α -glucosidase and urease enzymes, relying on the C2 vector to link the thiazole to the primary pharmacophore [1]. Similarly, this vector is critical in synthesizing quinazolone thiazoles for targeting Gram-negative bacterial membranes [2].

  • C4-Hydroxymethyl (The Late-Stage Tuning Vector): Unlike a static methyl group or an unsubstituted C4 position, the hydroxymethyl moiety provides a critical hydrogen bond donor/acceptor. This allows the molecule to engage solvent-exposed residues or bridge water molecules within enzymatic active sites. Furthermore, it serves as a synthetic handle for late-stage etherification, esterification, or conversion into a leaving group (e.g., chloromethylation) to extend the linker deeper into binding pockets [3].

  • Physicochemical Tuning (LogP Mitigation): A major cause of late-stage clinical failure is excessive lipophilicity, which drives off-target toxicity (e.g., hERG liability) and poor aqueous solubility. The inclusion of the C4-hydroxyl group significantly lowers the partition coefficient (LogP) compared to methyl or aryl substituents, improving the overall drug-likeness of the resulting library.

Scaffold_Comparison Base Thiazole-2-carbaldehyde Derivatives Alt1 Unsubstituted (C4-H) High Lipophilicity Flat Structure Base->Alt1 Alt2 C4-Methyl Steric Bulk No H-Bonding Base->Alt2 Alt3 C4-Hydroxymethyl Optimal LogP Dual Reactivity Base->Alt3

Comparative physicochemical profiles of C4-substituted thiazole-2-carbaldehyde building blocks.

Comparative Performance & Physicochemical Data

To objectively assess the utility of these building blocks, the following table summarizes their comparative physicochemical impacts and synthetic utility when integrated into a standard lead optimization campaign.

ScaffoldC4-SubstituentEstimated LogP Impact ( Δ )H-Bond DonorsSynthetic VectorsPrimary SAR Limitation / Advantage
2-Thiazolecarboxaldehyde -HBaseline01 (C2)Limitation: High risk of poor aqueous solubility; lacks a secondary attachment point for SAR exploration.
4-Methyl-1,3-thiazole-2-carbaldehyde -CH 3​ +0.501 (C2)Limitation: Adds steric bulk to occupy hydrophobic pockets but lacks polarity, potentially reducing target residence time.
4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde -CH 2​ OH-0.812 (C2, C4)Advantage: Lowers LogP, enables orthogonal late-stage functionalization, and improves target engagement via H-bonding.
SAR Strategy & Workflow Visualization

The true power of 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde lies in its ability to support divergent synthetic pathways. The C2-aldehyde can be reacted first to establish the core biological activity (e.g., enzyme inhibition or antimicrobial efficacy) [4], while the C4-hydroxymethyl group is held in reserve to optimize pharmacokinetics (PK) or fine-tune pharmacodynamics (PD).

SAR_Strategy A 4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde (Bifunctional Scaffold) B C2: Aldehyde (Electrophilic) A->B C C4: Hydroxymethyl (Nucleophilic / H-Bonding) A->C D Reductive Amination (Core Assembly) B->D E O-Alkylation / Acylation (Late-Stage Tuning) C->E F Primary Pharmacophore (e.g., Enzyme Inhibition) D->F G Optimized PK/PD (Solubility & Target Engagement) E->G F->G Synergistic SAR

Bifunctional SAR strategy utilizing the C2 and C4 vectors of the thiazole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the chemoselective utilization of the C2 and C4 vectors. Each protocol includes the causality behind the reagent choices and a self-validating analytical framework.

Protocol A: Chemoselective Reductive Amination at the C2-Aldehyde

Objective: Couple a primary amine to the C2-aldehyde without oxidizing or substituting the C4-hydroxymethyl group.

  • Reaction Setup: Dissolve 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Causality: The mild acid activates the aldehyde for nucleophilic attack without inducing unwanted side reactions at the primary alcohol.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

    • Causality: STAB is specifically chosen over sodium borohydride (NaBH 4​ ) because it is highly chemoselective for imines over aldehydes. This prevents the premature reduction of unreacted starting material into a 2,4-bis(hydroxymethyl) derivative.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess STAB. Extract with ethyl acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation System:

    • TLC: Stain with KMnO 4​ . The product will appear as a distinct yellow spot (secondary amine + primary alcohol oxidation), whereas the starting aldehyde will have disappeared.

    • 1 H NMR: Confirm success by the disappearance of the characteristic aldehyde proton singlet at 9.8 ppm and the appearance of a new benzylic CH 2​ singlet at 4.1 ppm corresponding to the newly formed amine linker.

Protocol B: Orthogonal Late-Stage Esterification at the C4-Hydroxymethyl

Objective: Attach a solubilizing group or extended pharmacophore via the C4-hydroxyl group.

  • Reaction Setup: Dissolve the C2-functionalized intermediate from Protocol A (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in anhydrous DMF.

  • Coupling: Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 12 hours.

    • Causality: EDC/HOBt is a mild peptide-coupling reagent system that efficiently drives esterification of primary alcohols without requiring harsh acyl chlorides, which could degrade the delicate thiazole core. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid.

  • Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove urea byproducts and unreacted acid.

  • Self-Validation System:

    • LC-MS: Confirm the expected [M+H] + mass shift corresponding to the addition of the acyl group.

    • 1 H NMR: The critical validation metric is the downfield shift of the C4-CH 2​ protons. In the starting material, these protons resonate at 4.6 ppm. Upon esterification, the deshielding effect of the new carbonyl group will shift this signal to 5.2–5.4 ppm.

References
  • Source: nih.
  • Source: acs.
  • Title: European Journal of Medicinal Chemistry - CNR-IRIS (Coumarin-thiazole derivatives)
  • Source: mdpi.
Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

Introduction: The Significance of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in Modern Drug Discovery The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents. The specific derivative, 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-, is a particularly valuable building block for drug development professionals. The presence of a reactive aldehyde at the 2-position and a hydroxymethyl group at the 4-position provides two distinct points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Route 1: Convergent Synthesis via Hantzsch Cyclization and C2-Formylation

This route employs the classical Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by the introduction of the C2-aldehyde through a Grignard reaction and subsequent formylation. A key aspect of this strategy is the protection of the hydroxymethyl group at the 4-position to prevent unwanted side reactions during the organometallic steps.

Experimental Workflow for Route 1

Route 1 Workflow start 1,3-Dichloroacetone hantzsch Hantzsch Thiazole Synthesis start->hantzsch thioacetamide Thioacetamide thioacetamide->hantzsch intermediate1 2-Methyl-4-(chloromethyl)thiazole hantzsch->intermediate1 Formation of Thiazole Ring hydrolysis Hydrolysis (e.g., NaOAc, H2O) intermediate1->hydrolysis intermediate2 (2-Methylthiazol-4-yl)methanol hydrolysis->intermediate2 Formation of Hydroxymethyl Group protection Protection (TBDMSCl, Imidazole) intermediate2->protection intermediate3 4-((tert-Butyldimethylsilyloxy)methyl)-2-methylthiazole protection->intermediate3 Protection of Alcohol bromination Bromination (NBS, AIBN) intermediate3->bromination intermediate4 2-(Bromomethyl)-4-((tert-butyldimethylsilyloxy)methyl)thiazole bromination->intermediate4 Introduction of Bromo Group grignard_formation Grignard Formation (Mg, THF) intermediate4->grignard_formation intermediate5 Grignard Reagent grignard_formation->intermediate5 Formation of Organometallic formylation Formylation (DMF) intermediate5->formylation intermediate6 Protected Target formylation->intermediate6 Introduction of Formyl Group deprotection Deprotection (TBAF or mild acid) intermediate6->deprotection product 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- deprotection->product Final Product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of (2-Methylthiazol-4-yl)methanol

This initial step involves a Hantzsch thiazole synthesis followed by hydrolysis of the resulting chloromethyl group.

  • Reaction: 1,3-Dichloroacetone is reacted with thioacetamide to form 2-methyl-4-(chloromethyl)thiazole. This intermediate is then hydrolyzed to the corresponding alcohol.

  • Procedure:

    • To a solution of 1,3-dichloroacetone (1.0 eq) in ethanol, add thioacetamide (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude 2-methyl-4-(chloromethyl)thiazole is dissolved in a mixture of water and acetone, and sodium acetate (1.5 eq) is added.

    • The mixture is heated at reflux for 8-12 hours.

    • After cooling, the product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords (2-methylthiazol-4-yl)methanol.

Step 2: Protection of the Hydroxymethyl Group

The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.[3][4]

  • Reaction: (2-Methylthiazol-4-yl)methanol is reacted with TBDMSCl in the presence of imidazole.

  • Procedure:

    • Dissolve (2-methylthiazol-4-yl)methanol (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product, 4-((tert-butyldimethylsilyloxy)methyl)-2-methylthiazole, is typically used in the next step without further purification.

Step 3: Bromination of the 2-Methyl Group

A free-radical bromination is employed to introduce a handle for Grignard formation.

  • Reaction: The 2-methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator.

  • Procedure:

    • Dissolve 4-((tert-butyldimethylsilyloxy)methyl)-2-methylthiazole (1.0 eq) in carbon tetrachloride.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After cooling, filter off the succinimide and concentrate the filtrate.

    • The crude 2-(bromomethyl)-4-((tert-butyldimethylsilyloxy)methyl)thiazole can be purified by column chromatography.

Step 4: Grignard Formation and Formylation

The C2-aldehyde is introduced via a Grignard reagent.[5][6][7]

  • Reaction: The 2-(bromomethyl)thiazole derivative is converted to a Grignard reagent, which then reacts with dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of magnesium turnings (1.5 eq) in anhydrous THF.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-(bromomethyl)-4-((tert-butyldimethylsilyloxy)methyl)thiazole (1.0 eq) in THF to the magnesium suspension.

    • After the Grignard reagent has formed (disappearance of magnesium), cool the reaction to 0 °C.

    • Add anhydrous DMF (1.5 eq) dropwise.

    • Stir at room temperature for 2-3 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 5: Deprotection of the Hydroxymethyl Group

The TBDMS protecting group is removed to yield the final product.[8][9][10]

  • Reaction: The silyl ether is cleaved using a fluoride source or mild acidic conditions.

  • Procedure:

    • Dissolve the protected aldehyde from the previous step in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • Purification by column chromatography provides 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Route 2: Linear Synthesis via C2-Functionalization and Subsequent Oxidation/Reduction

This route also begins with a Hantzsch synthesis but aims to install a precursor to the aldehyde at the C2-position from the outset. This is followed by modification of this precursor to the desired aldehyde.

Experimental Workflow for Route 2

Route 2 Workflow start 1,3-Dihydroxyacetone derivative hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiooxamide Thiooxamide thiooxamide->hantzsch intermediate1 Ethyl 4-(hydroxymethyl)thiazole-2-carboxylate hantzsch->intermediate1 Formation of Thiazole Ring with Ester reduction Reduction to Alcohol (LiAlH4 or DIBAL-H) intermediate1->reduction intermediate2 (4-(Hydroxymethyl)thiazol-2-yl)methanol reduction->intermediate2 Reduction of Ester oxidation Selective Oxidation (MnO2) intermediate2->oxidation product 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- oxidation->product Final Product

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)thiazole-2-carboxylate

A modified Hantzsch synthesis is used to directly install a carboxylate group at the 2-position.

  • Reaction: A suitable α-haloketone with a protected hydroxyl group is reacted with a thiooxamate.

  • Procedure:

    • React ethyl 2-chloroacetoacetate with a suitable protecting agent for the ketone, followed by reduction of the ester to the primary alcohol, and subsequent protection of this alcohol. This multi-step process generates a key α-halohydroxyketone precursor.

    • Alternatively, start with a commercially available 3-bromo-1,1-diethoxypropan-2-one.

    • React the α-haloketone precursor (1.0 eq) with ethyl thiooxamate (1.0 eq) in ethanol.

    • Reflux for 6-8 hours.

    • After cooling, the product is isolated by extraction and purified by column chromatography to yield ethyl 4-(hydroxymethyl)thiazole-2-carboxylate.

Step 2: Reduction of the Ester to the Diol

The ester at the 2-position is reduced to the corresponding primary alcohol.

  • Reaction: Reduction of the ester using a strong reducing agent like Lithium aluminum hydride (LiAlH4).

  • Procedure:

    • To a suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 4-(hydroxymethyl)thiazole-2-carboxylate (1.0 eq) in THF dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to obtain crude (4-(hydroxymethyl)thiazol-2-yl)methanol, which can be purified by crystallization or chromatography.

Step 3: Selective Oxidation to the Aldehyde

The diol is selectively oxidized at the 2-position to afford the target aldehyde.

  • Reaction: Selective oxidation of the less hindered primary alcohol at the 2-position using manganese dioxide (MnO2).

  • Procedure:

    • Dissolve (4-(hydroxymethyl)thiazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

    • Add activated manganese dioxide (5-10 eq) in portions.

    • Stir vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

    • Filter the reaction mixture through a pad of Celite, washing thoroughly with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Overall Yield Potentially higher due to convergent nature, but dependent on the efficiency of the Grignard and formylation steps.Generally lower due to the linear sequence of reactions.
Scalability The use of organometallic reagents (Grignard) can pose challenges for large-scale synthesis.More amenable to scale-up, employing more conventional and robust reactions.
Reagent Cost & Availability Requires organometallic reagents and protecting group chemistry, which can be more expensive.Utilizes more common and less expensive reagents like LiAlH4 and MnO2.
Synthetic Steps Longer synthetic sequence with protection/deprotection steps.Fewer overall steps, but may require more complex starting materials for the Hantzsch synthesis.
Control & Selectivity Requires careful control of reaction conditions for the Grignard formation and formylation to avoid side products.The selective oxidation in the final step can be challenging and may require optimization to avoid over-oxidation.
Green Chemistry Principles Generates more waste due to the use of protecting groups and organometallic reagents.Potentially greener, especially if the oxidation step can be optimized with a more environmentally benign oxidant.

Conclusion and Expert Recommendation

Both synthetic routes presented offer viable pathways to the valuable building block, 2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-.

Route 1 offers a convergent and flexible approach. The key challenge lies in the efficient and high-yielding execution of the Grignard formation and subsequent formylation. This route may be preferable for medicinal chemists exploring structure-activity relationships, as the 2-substituted thiazole intermediate can be reacted with a variety of electrophiles, not just a formylating agent.

Route 2 presents a more linear and potentially more scalable synthesis. The success of this route is heavily dependent on the selective oxidation of the diol intermediate. For process chemistry and large-scale production, Route 2 may be the more attractive option due to its use of more classical and scalable transformations, provided the oxidation step can be robustly optimized.

The choice between these routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, cost considerations, and the available expertise in handling organometallic reagents.

References

  • Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). A mild and chemoselective method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using sodium tetrachloroaurate (III) dihydrate as a catalyst. Synthesis, 47(01), 55-64. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

  • Fiveable. (2025, August 15). TBDMSCl: Organic Chemistry Study Guide. [Link]

  • Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide (NIS) as a mild and chemoselective catalyst for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 45(49), 9139-9141. [Link]

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • Organic Reactions. (n.d.). Formylation. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • University of Cambridge. (n.d.). Grignard Reaction. [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

  • Organic Syntheses. (n.d.). DIBAL-H Reduction. [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. [Link]

  • Lee, H., Cho, S., Lee, Y., & Jung, B. (2020). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 85(19), 12024-12035. [Link]

  • Reddit. (2022, October 19). Reduction with DIBAL-H. [Link]

  • Stader, F., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(1), e202112345. [Link]

  • Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. [Link]

  • MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • da Silva, A. D., et al. (2018). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. Scientific Reports, 8(1), 1-13. [Link]

  • ResearchGate. (n.d.). Our approach for selective C2‐hydroxymethylation of thiazole and benzothiazole derivatives. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. [Link]

  • Ali, M. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

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Safety & Regulatory Compliance

Safety

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- proper disposal procedures

Handling specialized heterocyclic building blocks like 4-(hydroxymethyl)-2-thiazolecarboxaldehyde (CAS: 466686-75-9) requires operational precision[1]. As a critical intermediate in drug development and organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic building blocks like 4-(hydroxymethyl)-2-thiazolecarboxaldehyde (CAS: 466686-75-9) requires operational precision[1]. As a critical intermediate in drug development and organic synthesis, its structural properties—specifically the reactive aldehyde moiety and the sulfur-nitrogen heteroaromatic ring—dictate strict logistical and environmental protocols.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe handling, spill containment, and chemical disposal of this compound, ensuring your laboratory exceeds baseline regulatory compliance.

Part 1: Hazard Profile and Chemical Causality

To design an effective disposal plan, scientists must first understand the mechanistic causality behind the compound's hazards.

  • Electrophilic Reactivity: The aldehyde functional group is highly electrophilic. Upon contact with biological tissues, it rapidly cross-links with primary amines in proteins, manifesting clinically as severe skin, eye, and respiratory tract irritation[2].

  • Combustion Byproducts: The thiazole ring contains both nitrogen and sulfur. If disposed of improperly (e.g., open burning or standard municipal incineration), the thermal breakdown of this ring releases highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) into the atmosphere[3][4].

  • Physical Combustibility: Typically presenting as a combustible liquid or low-melting solid, it poses a significant fire risk if exposed to ignition sources, strong oxidizing agents, or incompatible bases[3].

Table 1: Quantitative and Categorical Hazard Summary

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 466686-75-9[1]Ensure accurate SDS tracking and inventory logging.
Molecular Formula C5H5NO2S[5]High heteroatom content dictates specialized incineration.
Health Hazards Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A[6]Mandates full PPE (nitrile gloves, splash goggles, fume hood).
Environmental Hazardous to aquatic ecosystemsZero-drain disposal policy; absolute containment required.

Part 2: Step-by-Step Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical containment is required to prevent aerosolization and environmental runoff.

Causality in Protocol: Never use combustible materials (like standard laboratory sawdust) to absorb spills of thiazolecarboxaldehydes. The inherent combustibility of the aldehyde, combined with the high surface area of the absorbent, creates a severe fire hazard. Always use inert, non-reactive materials[4].

Methodology:

  • Evacuation & Ventilation: Immediately clear the affected area. Maximize fume hood exhaust or local ventilation to disperse volatile aldehyde vapors.

  • PPE Donning: Equip a NIOSH-approved respirator (if the spill is outside a ventilated hood), heavy-duty chemical-resistant nitrile gloves, and splash goggles[2][7].

  • Inert Containment: Surround and cover the spill with an inert absorbent such as dry sand, earth, or vermiculite to prevent runoff into drains[2][4].

  • Collection: Use non-sparking tools to transfer the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container[7].

  • Surface Decontamination: Wash the spill area with a mild soap and water solution to hydrolyze and lift residual traces. Collect all wash water as hazardous waste.

  • Validation Check (Self-Validating System): After decontamination, swipe the area with an amine-reactive test strip or pH paper. A neutral, non-reactive reading confirms the complete removal of the electrophilic aldehyde residue.

SpillResponse Start Spill Detected Evac Evacuate & Ventilate Area Start->Evac PPE Don PPE (Respirator, Gloves) Evac->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Label Label as Toxic/Combustible Waste Collect->Label Incinerate Licensed Incineration (with NOx/SOx scrubbers) Label->Incinerate

Workflow for 4-(hydroxymethyl)-2-thiazolecarboxaldehyde spill containment and disposal.

Part 3: Standard Operating Procedure (SOP) for Proper Disposal

Routine disposal of 4-(hydroxymethyl)-2-thiazolecarboxaldehyde must strictly follow environmental regulations (e.g., US EPA RCRA guidelines)[2][4]. Under no circumstances should this compound be discharged into municipal sewer systems[4][7].

Methodology:

  • Waste Segregation: Collect all unused product, reaction residues, and contaminated packaging in dedicated, clearly labeled hazardous waste carboys. Crucial: Do not mix this waste stream with strong acids, bases, or oxidizing agents, as violent exothermic reactions may occur[3].

  • Solvent Dissolution (Logistical Optimization): To facilitate complete and efficient combustion at the waste facility, dissolve the solid/liquid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to final containerization[4].

  • Licensed Thermal Destruction: The absolute standard for disposing of thiazole derivatives is controlled incineration[7]. Transfer the waste to a licensed chemical destruction facility.

  • Scrubber Verification (Causality): Ensure the chosen facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber system. High-temperature incineration (>850°C) is required to break the stable thiazole ring, but this generates toxic NOx and SOx gases. The alkaline scrubber neutralizes these acidic gases into harmless salts before atmospheric release[4].

  • Validation Check (Self-Validating System): Review the Certificate of Destruction (CoD) provided by your waste management partner to verify that the incineration temperature exceeded 850°C and that alkaline scrubbing was actively monitored during the destruction of your specific manifest.

IncinerationLogic Compound Thiazolecarboxaldehyde Waste Stream Combustion High-Temp Incineration (>850°C) Compound->Combustion Gases Combustion Byproducts: CO2, H2O, NOx, SOx Combustion->Gases Scrubber Alkaline Scrubber System (Neutralization) Gases->Scrubber Neutralized Neutralized Effluent (Safe Discharge) Scrubber->Neutralized

Logical relationship of thermal destruction and byproduct neutralization.

Part 4: Regulatory Compliance & Documentation

Maintain meticulous records of all waste manifests. Under US EPA guidelines (40 CFR Parts 261), generators must determine the exact hazardous waste classification[2]. While specific U- or P-series listings may not explicitly name every novel thiazole derivative, the inherent characteristics of toxicity and combustibility mandate its treatment as a fully regulated hazardous waste[2][4]. Ensure all containers are labeled with the exact CAS number (466686-75-9), the hazard pictograms (GHS07 for Irritant), and the date of initial waste accumulation.

References

  • NextSDS. "2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- (9CI) — Chemical Substance Information". 5

  • NextSDS. "Thiazole-4-carboxaldehyde — Chemical Substance Information". 6

  • Cole-Parmer. "Material Safety Data Sheet - 2-Thiazolecarboxaldehyde". 2

  • ECHEMI. "4-Methyl-5-thiazolecarboxaldehyde Safety Data Sheets". 7

  • TCI Chemicals. "SAFETY DATA SHEET - 5-Formylthiazole".

  • Spectrum Chemical. "TCI AMERICA - 2-Formylthiazole SDS".4

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Thiazolecarboxaldehyde". 3

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